9-Decenyl Acetate: Structural Dynamics, Mechanistic Synthesis, and Advanced Applications
An in-depth technical guide on 9-Decenyl Acetate (CAS 50816-18-7) , designed for researchers, synthetic chemists, and drug development professionals. Core Concept & Structural Significance 9-Decenyl acetate (also known a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on 9-Decenyl Acetate (CAS 50816-18-7) , designed for researchers, synthetic chemists, and drug development professionals.
Core Concept & Structural Significance
9-Decenyl acetate (also known as dec-9-enyl acetate or "rose petal acetate") is a highly versatile bifunctional aliphatic compound. Structurally, it is characterized by a 12-carbon backbone featuring two distinct reactive handles: an acetate ester at the C1 position and a terminal alkene at the C9 position[1].
This dual functionality makes it a critical building block in advanced organic synthesis. While the ester group provides a stable, lipophilic anchor that can be selectively saponified or reduced, the terminal alkene serves as a prime candidate for olefin cross-metathesis, epoxidation, and hydroboration. Consequently, 9-decenyl acetate bridges multiple scientific domains, serving as a semiochemical in agricultural pest control, a key olfactory agent in fragrance formulations, and a lipophilic intermediate in drug development.
Physicochemical Profiling
Understanding the physical and chemical properties of 9-decenyl acetate is essential for predicting its behavior in complex formulations, such as lipid nanoparticles or volatile pheromone dispensers. The compound is highly lipophilic, as indicated by its XLogP3 value, making it soluble in organic solvents but practically insoluble in water[1].
The synthesis of 9-decenyl acetate is typically achieved via the acid-catalyzed esterification of 9-decen-1-ol. To ensure high yield and prevent the degradation of the terminal alkene, the reaction conditions must be strictly controlled.
Experimental Protocol
The following methodology outlines a scalable, high-yield synthesis[3]:
Reagent Preparation: In a dry reaction flask, stir 54.0 g (0.52 mol) of acetic anhydride. Add exactly one drop of methanesulfonic acid to serve as the catalyst[3].
Controlled Addition: Cautiously add 50.0 g (0.32 mol) of 9-decen-1-ol dropwise. Note: The reaction is highly exothermic, and the mixture will naturally warm to approximately 30°C[3].
Thermal Maturation: Upon completion of the addition, warm the reaction mixture to 60°C and maintain stirring for 18 hours[3].
Quenching: Cool the mixture to room temperature and pour it into 600 mL of an ice/water slurry. Stir vigorously until all ice has melted[3].
Phase Separation & Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with one 300 mL portion of diethyl ether[3].
Neutralization: Combine the organic layers and wash repeatedly with 1N aqueous sodium hydroxide (NaOH) until the organic layer tests basic (pH > 8)[3].
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a residual oil[3].
Purification: Distill the residual oil under vacuum. Collect the fraction boiling at 93°–95°C at 1.5 mm Hg to obtain pure 9-decenyl acetate (approx. 57 g yield)[3].
Causality of Experimental Choices
Acetic Anhydride over Acetic Acid: Acetic anhydride is utilized to drive the reaction forward irreversibly without producing water as a byproduct, which would otherwise require a Dean-Stark apparatus to shift the equilibrium.
Methanesulfonic Acid (MsOH) Catalyst: MsOH is chosen over sulfuric acid because it is a strong, non-oxidizing acid. Sulfuric acid carries a high risk of oxidatively cleaving or sulfonating the sensitive terminal alkene.
Controlled Exotherm: The dropwise addition prevents localized thermal spikes. Excessive heat could trigger acid-catalyzed isomerization, shifting the terminal double bond to an internal position (e.g., forming 8-decenyl acetate), which ruins the molecule's utility for terminal cross-metathesis.
The Self-Validating System
To guarantee scientific integrity, this protocol incorporates self-validating checkpoints:
In-Process Control: The progress of step 3 is validated using Gas Chromatography with Flame Ionization Detection (GC-FID). The reaction is deemed complete only when the peak corresponding to 9-decen-1-ol completely disappears.
Workup Validation: In step 6, testing the aqueous wash with pH paper ensures that all unreacted acetic anhydride (hydrolyzed to acetic acid) and the MsOH catalyst have been entirely neutralized. Failure to neutralize the acid will result in reverse hydrolysis during the high temperatures of vacuum distillation.
Structural Confirmation: Post-distillation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used. The appearance of a sharp singlet at ~2.0 ppm confirms the acetate methyl group, while multiplets between 4.9–5.8 ppm confirm the terminal alkene remains intact[3].
Caption: Self-validating experimental workflow for the synthesis and purification of 9-decenyl acetate.
Applications in Advanced Formulations
Fragrance and Olfactory Science
In the flavor and fragrance industry, 9-decenyl acetate is traded under the name "rose petal acetate"[4]. It imparts a distinct floral and fruity odor profile that mimics the natural scent of rose petals[4]. Because of its lipophilic nature (XLogP3 = 4.0)[1], it acts as a stable mid-note in premium cosmetic and personal care formulations, anchoring more volatile top notes while slowly releasing its floral scent.
Semiochemicals and Agricultural Pest Control
Terminal alkene acetates are structural hallmarks of many insect pheromones. 9-Decenyl acetate serves as a critical analog and synthetic precursor in the development of semiochemicals. For instance, closely related derivatives, such as 3-methyl-6-isopropenyl-9-decenyl acetate, function as potent sex pheromones for the California red scale (Aonidiella aurantii), a major agricultural pest[5]. By utilizing 9-decenyl acetate as a base scaffold, researchers can synthesize libraries of pheromone analogs for targeted mating disruption protocols.
Drug Development and Advanced Organic Synthesis
For drug development professionals, the true value of 9-decenyl acetate lies in its terminal alkene. Terminal olefins are highly reactive handles for Olefin Cross-Metathesis , typically facilitated by ruthenium-based Grubbs catalysts.
Macrocyclic APIs: By coupling 9-decenyl acetate with another terminal alkene, chemists can synthesize long-chain aliphatic linkers used in the cyclization of macrocyclic peptides or complex polyketides.
Lipid Nanoparticles (LNPs): The 10-carbon chain of the decenyl group is ideal for synthesizing custom ionizable lipids. The acetate group can be saponified to yield a free alcohol, which is then converted into a leaving group (e.g., mesylate) to attach amine headgroups, creating novel LNPs for mRNA drug delivery.
Caption: Divergent synthetic pathways exploiting the bifunctional reactivity of 9-decenyl acetate.
References
PubChem - 9-Decenyl acetate | C12H22O2 | CID 39801. National Center for Biotechnology Information. Available at:[Link]
NIST Chemistry WebBook - 9-Decen-1-yl acetate. National Institute of Standards and Technology. Available at: [Link]
PrepChem - Synthesis of 9-decenyl acetate. Available at: [Link]
The Good Scents Company - rose petal acetate. Available at:[Link]
The Pherobase - Semiochemical compound: 3-Methyl-6-isopropenyl-9-decenyl acetate. Available at:[Link]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 9-decen-1-yl Acetate
For Researchers, Scientists, and Drug Development Professionals Introduction 9-decen-1-yl acetate is a long-chain unsaturated acetate ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-decen-1-yl acetate is a long-chain unsaturated acetate ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2] As a semiochemical and a component in various biological systems, understanding its structure and fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification and quantification in complex matrices. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of 9-decen-1-yl acetate, offering insights into the underlying fragmentation mechanisms.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The process begins with the volatilized analyte entering the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This interaction dislodges an electron from the molecule, creating a molecular ion (M⁺˙), which is a radical cation. Due to the high internal energy of the molecular ion, it undergoes a series of unimolecular decompositions, breaking down into smaller, more stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique "fingerprint" for the compound.
Mass Spectrum of 9-decen-1-yl Acetate
The electron ionization mass spectrum of 9-decen-1-yl acetate is characterized by a series of fragment ions, with the most significant peaks providing structural information. The molecular ion peak (M⁺˙) at m/z 198 is often of low abundance or absent in the spectra of long-chain acetates due to the high propensity for fragmentation.[1]
Core Fragmentation Pathways
The fragmentation of 9-decen-1-yl acetate is dominated by two primary pathways characteristic of long-chain acetate esters: the elimination of acetic acid and the McLafferty rearrangement.
Elimination of Acetic Acid
A prominent fragmentation pathway for acetate esters of long-chain alcohols is the neutral loss of an acetic acid molecule (CH₃COOH, 60 Da).[1] This process is a six-membered ring rearrangement, often referred to as an "elimination" reaction in the context of mass spectrometry. The resulting fragment ion is the radical cation of the corresponding alkene, in this case, 1,9-decadiene.
Mechanism: The reaction is initiated by the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen of the acetate group, followed by the cleavage of the C-O bond.
Resulting Ion: This pathway leads to the formation of a fragment ion at m/z 138 (M - 60).
Caption: McLafferty rearrangement in 9-decen-1-yl acetate.
Other Significant Fragment Ions
In addition to the two primary fragmentation pathways, other characteristic ions are observed in the mass spectrum of 9-decen-1-yl acetate.
m/z 43 (CH₃CO⁺): This is the acylium ion, formed by the cleavage of the C-O bond between the acetyl group and the decenyl chain. This is a very common and often abundant fragment in the mass spectra of acetate esters.
[1]* Alkene-like Fragments: The ion at m/z 138, formed from the elimination of acetic acid, can undergo further fragmentation, leading to a series of ions separated by 14 mass units (CH₂ groups), which is characteristic of long-chain hydrocarbons. Common fragments in this series include ions at m/z 41, 55, 69, 83, 97, 111, and 125 . The relative intensities of these ions can be influenced by the position of the double bond.
[3]
Summary of Key Fragment Ions
m/z
Proposed Structure/Formation
Significance
198
C₁₂H₂₂O₂⁺˙
Molecular Ion
138
[M - CH₃COOH]⁺˙
Elimination of acetic acid
61
[CH₃COOH₂]⁺
McLafferty rearrangement
43
[CH₃CO]⁺
Acylium ion
41, 55, 69, 83...
[CₙH₂ₙ₋₁]⁺
Alkene-like fragments
Experimental Protocol for GC-EI-MS Analysis
For the analysis of 9-decen-1-yl acetate, a gas chromatograph coupled to a mass spectrometer with an electron ionization source is the standard methodology.
Sample Preparation: Dilute the sample containing 9-decen-1-yl acetate in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (typically in the low ppm range).
Gas Chromatography (GC) Conditions:
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: 250 °C.
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of around 280 °C at a rate of 10-20 °C/min.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometry (MS) Conditions:
Ionization Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
Scan Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Caption: A typical workflow for the GC-EI-MS analysis of 9-decen-1-yl acetate.
Conclusion
The electron ionization mass spectrum of 9-decen-1-yl acetate is characterized by distinct fragmentation patterns that provide valuable structural information. The key fragmentation pathways are the elimination of acetic acid, leading to an ion at m/z 138, and the McLafferty rearrangement, resulting in a characteristic ion at m/z 61. The presence of the acylium ion at m/z 43 and a series of alkene-like fragments further corroborates the structure. A thorough understanding of these fragmentation mechanisms is essential for the accurate identification and structural elucidation of 9-decen-1-yl acetate and related long-chain unsaturated esters in various scientific applications.
References
National Institute of Standards and Technology. (n.d.). 9-Decen-1-yl acetate. NIST Chemistry WebBook. Retrieved from [Link]
Einhorn, J., Virelizier, H., & Tabet, J. C. (1987). Location of double bonds in tetradecenyl acetates by electron impact mass spectrometry. Biological Mass Spectrometry, 14(4), 183-185.
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
Chemistry Steps. (2025, September 29). McLafferty Rearrangement. Retrieved from [Link]
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
PubChem. (n.d.). 9-Decenyl acetate. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation of fatty acid alkyl esters. Retrieved from [Link]
An In-depth Technical Guide to 9-Decenyl Acetate: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of 9-decenyl acetate, a versatile aliphatic ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of 9-decenyl acetate, a versatile aliphatic ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer a comprehensive understanding of its synthesis, physicochemical properties, and potential as a synthetic intermediate. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper appreciation for the underlying chemical principles.
Core Chemical Identity
9-Decenyl acetate is an organic compound classified as an ester of acetic acid and 9-decen-1-ol. Its structure features a ten-carbon aliphatic chain with a terminal double bond (alkene) and an acetate ester functional group. These two functionalities are key to its reactivity and utility as a synthetic building block.
Structural Formula and Molecular Representation
The molecular formula for 9-decenyl acetate is C₁₂H₂₂O₂.[1][2][3] Its linear structure contains a terminal vinyl group and an acetate ester at the opposite end, providing two distinct sites for chemical modification.
Caption: 2D Structural Representation of 9-Decenyl Acetate.
Key Identifiers and Physicochemical Properties
A summary of the essential chemical identifiers and properties is provided below for quick reference. This data is critical for experimental design, safety assessments, and analytical characterization.
Table 1: Chemical Identifiers for 9-Decenyl Acetate
Synthesis Protocol: Esterification of 9-Decen-1-ol
The most direct and common synthesis of 9-decenyl acetate is through the acid-catalyzed esterification of 9-decen-1-ol with acetic anhydride.[11] This method is efficient and proceeds with high yield. The causality behind each step is explained to provide a complete operational understanding.
Rationale for Reagent Selection
9-Decen-1-ol: The primary alcohol substrate that provides the 10-carbon backbone.
Acetic Anhydride: Serves as the acetylating agent. It is more reactive than acetic acid and drives the reaction to completion by producing acetic acid as a byproduct, which is less nucleophilic than the alcohol starting material.
Methanesulfonic Acid: A strong acid catalyst used in a catalytic amount to protonate the carbonyl oxygen of acetic anhydride, thereby activating it for nucleophilic attack by the alcohol.
Caption: Workflow for the Synthesis of 9-Decenyl Acetate.
Step-by-Step Experimental Methodology
The following protocol is adapted from established procedures.[11]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 54.0 g (0.52 mol) of acetic anhydride.
Catalyst Addition: Carefully add one drop of methanesulfonic acid to the stirred acetic anhydride. Causality: This catalytic amount is sufficient to initiate the reaction without causing significant side reactions or complicating purification.
Substrate Addition: Cautiously add 50.0 g (0.32 mol) of 9-decen-1-ol dropwise to the mixture. An exothermic reaction will occur, warming the mixture. Maintain control over the temperature, initially around 30°C. Causality: Dropwise addition is a critical safety measure to control the exothermic reaction and prevent overheating.
Reaction Drive: After the addition is complete, warm the reaction mixture to 60°C and maintain this temperature with stirring for approximately 18 hours. Causality: Heating ensures the reaction proceeds to completion in a reasonable timeframe.
Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 600 mL of an ice/water slurry. Stir until all the ice has melted. Causality: This step serves two purposes: it quenches the reaction and hydrolyzes the excess, highly reactive acetic anhydride into water-soluble acetic acid.
Extraction: Transfer the mixture to a separatory funnel. The layers will separate; retain the organic (top) layer. Wash the aqueous layer with 300 mL of diethyl ether and combine this ether wash with the initial organic layer. Causality: Diethyl ether is used to extract the nonpolar product from the aqueous phase, maximizing recovery.
Neutralization: Wash the combined organic layer repeatedly with 1N aqueous sodium hydroxide solution until the organic layer tests basic (e.g., with pH paper). Causality: This wash neutralizes and removes the methanesulfonic acid catalyst and the acetic acid byproduct.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. Causality: Removal of all water is essential before distillation to prevent bumping and ensure accurate boiling point measurement.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether solvent.
Purification: Purify the resulting residual oil via distillation under reduced pressure (e.g., 93°-95°C at 1.5 mm Hg) to yield pure 9-decenyl acetate.[11] Causality: Vacuum distillation is necessary because the atmospheric boiling point of the product is high (246°C), and heating to this temperature could cause decomposition.
Structural Verification and Purity Analysis
A self-validating protocol requires rigorous confirmation of the final product's identity and purity. For 9-decenyl acetate, standard spectroscopic methods are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[3][12]
¹H NMR: Will confirm the presence of key protons, including the vinyl protons of the terminal alkene (CH₂=CH-), the methylene protons adjacent to the ester oxygen (-CH₂-O-), the acetyl methyl protons (CH₃-C=O), and the aliphatic chain protons.
¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the two alkene carbons, and the various methylene carbons in the aliphatic chain.
Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides fragmentation patterns characteristic of the molecule.[2][3] The molecular ion peak [M]⁺ should correspond to the molecular weight of 198.30.
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of the key functional groups.[3] Expect a strong C=O stretch for the ester at approximately 1740 cm⁻¹ and C=C stretching and =C-H bending vibrations for the terminal alkene.
Applications in Research and Development
While 9-decenyl acetate is recognized as a fragrance ingredient[3][9] and a semiochemical, its value to drug development professionals lies in its utility as a versatile synthetic intermediate. The presence of two distinct and chemically accessible functional groups—the ester and the terminal alkene—makes it an attractive starting material or scaffold.
The field of molecular drug design often relies on the strategic synthesis of complex molecules to interact with specific biological targets like proteins or enzymes. Chemical intermediates with functionalized aliphatic chains are fundamental building blocks in this process.[13]
Alkene Functionalization: The terminal double bond can undergo a wide range of transformations, including epoxidation, dihydroxylation, hydrogenation, or metathesis, to introduce new functionalities or build molecular complexity.
Ester Modification: The ester group can be hydrolyzed to the corresponding alcohol (9-decen-1-ol), which can then be further functionalized, or it can participate in transesterification reactions to attach different molecular fragments.
By leveraging these reactive sites, chemists can incorporate the C₁₀ chain of 9-decenyl acetate into larger, more complex molecules, potentially serving as lipophilic linkers or side chains in novel therapeutic candidates. The ability to modify existing molecules in later synthetic stages is a key strategy for increasing efficiency in drug discovery.[14]
Safety and Handling
According to available safety data, 9-decenyl acetate is not classified as a hazardous substance under GHS criteria.[3] However, as with any chemical reagent, adherence to good laboratory practice is essential.
Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[15]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8][15]
This guide provides a robust framework for the synthesis, analysis, and application of 9-decenyl acetate. By understanding the rationale behind each step, researchers can confidently utilize this compound in their synthetic endeavors.
References
Vertex AI Search. (n.d.). Synthesis of 9-decenyl acetate.
Santa Cruz Biotechnology. (n.d.). 9-Decenyl Acetate | CAS 50816-18-7. SCBT.
National Institute of Standards and Technology. (n.d.). 9-Decen-1-yl acetate. NIST WebBook.
PureSynth. (n.d.). 9-Decenyl Acetate 97.0%(GC).
PubChem. (n.d.). 9-Decenyl acetate | C12H22O2 | CID 39801. National Center for Biotechnology Information.
CAS Common Chemistry. (n.d.). 9-Decenyl acetate. American Chemical Society.
A Technical Guide to the Natural Occurrence and Biosynthesis of (Z)-9-Decenyl Acetate in Lepidoptera
Abstract (Z)-9-Decenyl acetate is a fatty-acid derived semiochemical that functions as a sex pheromone component in various species of Lepidoptera. Its production, like that of most moth sex pheromones, follows a conserv...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
(Z)-9-Decenyl acetate is a fatty-acid derived semiochemical that functions as a sex pheromone component in various species of Lepidoptera. Its production, like that of most moth sex pheromones, follows a conserved yet highly specific biosynthetic pathway originating from common fatty acid metabolism. This guide provides a detailed examination of the natural occurrence of (Z)-9-decenyl acetate and its homologous compounds. We will dissect the enzymatic cascade responsible for its biosynthesis, from initial desaturation and subsequent chain-shortening of long-chain fatty acyl precursors to the final reduction and acetylation steps. This document furnishes researchers and drug development professionals with detailed experimental protocols for pheromone extraction, identification, and functional analysis, supported by field-proven insights into the causality behind methodological choices.
Introduction to Lepidopteran Sex Pheromones
Chemical communication is the primary modality for long-range mate attraction in most moth species (Insecta: Lepidoptera). Females typically release a species-specific blend of semiochemicals, known as sex pheromones, to attract conspecific males[1]. These pheromones are predominantly straight-chain (C10-C18) aliphatic compounds, featuring an oxygenated functional group (acetate, alcohol, or aldehyde) and one or more double bonds with specific positional and geometric isomerism[1][2]. The precise composition and ratio of these components are critical for maintaining reproductive isolation between closely related species.
Pheromone biosynthesis occurs in specialized pheromone glands (PGs), usually located on the terminal abdominal segments of the female. The process is a modification of general fatty acid metabolism, involving a suite of specialized enzymes that execute desaturation, chain-shortening, reduction, and acetylation reactions[3][4]. While C14, C16, and C18 pheromones are the most common, a significant number of species utilize shorter-chain C10 and C12 components. (Z)-9-Decenyl acetate and its structural isomers, such as (Z)-5-decenyl acetate, are key components in the pheromone blends of certain species, including the turnip moth, Agrotis segetum[3][5]. Understanding the biosynthesis of these specific molecules provides a powerful framework for developing targeted and environmentally benign pest management strategies.
The Biosynthetic Pathway of C10 Acetate Pheromones
The biosynthesis of C10 acetate pheromones like (Z)-9-decenyl acetate is not a direct process but rather a multi-step modification of a C16 saturated fatty acid precursor, palmitoyl-CoA. The pathway relies on a conserved set of enzymes whose specificity dictates the final product. The proposed pathway, based on extensive research in species like Agrotis segetum, involves initial desaturation followed by controlled chain-shortening.[3][5].
Enzymatic Cascade
De Novo Fatty Acid Synthesis: The pathway begins with the ubiquitous synthesis of palmitoyl-CoA (16:CoA) from acetyl-CoA via the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS)[4][6]. This step provides the C16 backbone for subsequent modifications.
Fatty Acyl-CoA Desaturation: The first point of specificity is the introduction of a double bond into the saturated fatty acyl chain. A Δ11-desaturase, a key enzyme in many pheromone pathways, acts on palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA[3][5]. The evolution of desaturases with differing specificities (e.g., Δ9, Δ11) is a primary driver of pheromone diversity in moths[2][7].
Chain-Shortening via Peroxisomal β-Oxidation: The (Z)-11-hexadecenoyl-CoA is then systematically shortened by a limited number of β-oxidation cycles within peroxisomes. This process is not for energy production but for structural modification. Each cycle removes a two-carbon unit.
Cycle 1: Converts the C16 precursor to (Z)-9-tetradecenoyl-CoA (the precursor to Z9-14:OAc).
Cycle 2: Converts the C14 intermediate to (Z)-7-dodecenoyl-CoA (the precursor to Z7-12:OAc).
Cycle 3: Converts the C12 intermediate to (Z)-5-decenoyl-CoA (the precursor to Z5-10:OAc).
The production of (Z)-9-decenyl acetate would necessitate a different starting precursor or desaturase specificity, such as a Δ13-desaturase acting on stearoyl-CoA (18:CoA) followed by four β-oxidation cycles. However, the core principle of desaturation followed by chain-shortening remains the same. Acyl-CoA oxidases are key enzymes in this stage[8][9].
Reduction to Fatty Alcohol: The resulting fatty acyl-CoA precursor is then reduced to its corresponding alcohol by a Pheromone Gland-specific Fatty Acyl-CoA Reductase (pgFAR)[10][11]. These reductases often show specificity for certain chain lengths and degrees of unsaturation, providing another layer of control over the final pheromone blend[11].
Acetylation: In the final step, an acetyl group is transferred from acetyl-CoA to the fatty alcohol, forming the acetate ester pheromone component. This reaction is catalyzed by an alcohol acetyltransferase (ATF)[4]. The genes encoding these enzymes in insects have been notoriously difficult to identify, though functional equivalents from yeast (ATF1) have been used to successfully produce acetate pheromones in heterologous systems[10].
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for the homologous series of acetate pheromones found in Agrotis segetum.
Caption: Biosynthetic pathway for C10, C12, and C14 acetates in A. segetum.
Methodologies for Identification and Analysis
The identification of pheromone components is a multi-step process that combines chemical analysis with electrophysiology to confirm biological activity. The self-validating nature of this workflow ensures that only compounds detected by the insect's own antenna are pursued as candidate pheromones.
Causality: This protocol is designed to rapidly extract volatile and semi-volatile compounds from the pheromone gland while minimizing the extraction of non-target lipids and preventing enzymatic degradation.
Animal Preparation: Use female moths during their peak calling period (typically during the scotophase). Anesthetize the moth by chilling it on ice for 5-10 minutes.
Gland Excision: Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and micro-scissors.
Solvent Extraction: Immediately immerse the excised gland in 50 µL of high-purity hexane containing an internal standard (e.g., 10 ng/µL of hexadecyl acetate) in a 200 µL glass vial insert. The internal standard is crucial for later quantification.
Extraction Period: Gently agitate the vial and allow the extraction to proceed for 30 minutes at room temperature.
Sample Storage: Transfer the hexane extract to a clean, sealed autosampler vial. Store at -20°C until analysis to prevent evaporation and degradation. The extract can be concentrated under a gentle stream of nitrogen if necessary[12].
Experimental Protocol 2: GC-EAD and GC-MS Analysis
Causality: This dual analysis definitively links specific chemical structures to the insect's sensory perception. Gas Chromatography-Electroantennographic Detection (GC-EAD) identifies which compounds in the extract elicit an electrical response from a male moth's antenna. Gas Chromatography-Mass Spectrometry (GC-MS) then provides the structural identification of these active compounds.
GC-EAD Setup:
Inject 1-2 µL of the pheromone extract into a gas chromatograph equipped with a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).
The column effluent is split 1:1 between the Flame Ionization Detector (FID) and a humidified, purified air stream flowing over an excised male moth antenna mounted between two electrodes.
The electrical potential from the antenna (the Electroantennogram, or EAG) is amplified and recorded simultaneously with the FID signal.
GC-EAD Analysis:
Run a temperature program (e.g., 80°C for 1 min, then ramp at 15°C/min to 250°C, hold for 10 min).
Peaks in the EAG trace that consistently coincide with peaks in the FID trace indicate biologically active compounds[13].
GC-MS Analysis:
Inject 1-2 µL of the same extract into a GC-MS system using an identical column and temperature program as the GC-EAD.
Identify the mass spectra of the peaks that correspond to the retention times of the EAD-active compounds.
Compare the mass spectra and retention indices with those of authentic synthetic standards to confirm the identity of the pheromone components[14].
9-decenyl acetate toxicity profile and material safety data sheet
Title: Comprehensive Toxicological Profiling and Safety Directives for 9-Decenyl Acetate 1. Executive Summary & Chemical Ontology 9-Decenyl acetate (CAS RN: 50816-18-7), also known as rose petal acetate or 10-acetoxy-1-d...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Toxicological Profiling and Safety Directives for 9-Decenyl Acetate
1. Executive Summary & Chemical Ontology
9-Decenyl acetate (CAS RN: 50816-18-7), also known as rose petal acetate or 10-acetoxy-1-decene, is a terminal alkene ester widely utilized in fragrance formulation, proteomics research, and agricultural pheromone blends[1][2]. With a molecular formula of C12H22O2, this compound presents as a colorless to slightly pale liquid. For drug development professionals and toxicologists, understanding the safety profile of 9-decenyl acetate is critical. Its lipophilic nature dictates both its dermal penetration kinetics and its environmental bioaccumulation potential, requiring precise handling protocols to ensure laboratory safety and data integrity.
2. Physicochemical Profiling
The physical properties of a compound dictate its pharmacokinetic behavior and handling risks. 9-Decenyl acetate exhibits a high boiling point and a flash point exceeding 100 °C, indicating low volatility and minimal inhalation hazard at standard ambient temperature and pressure (SATP)[3][4]. However, its predicted XLogP3 of ~4.0 signifies substantial lipophilicity, which drives its ability to partition into lipid bilayers[1].
High lipophilicity; predicts high dermal absorption and aquatic bioaccumulation.
3. Toxicological Landscape (In Vivo & In Vitro)
The mammalian toxicity profile of 9-decenyl acetate is generally classified as low, driven by rapid metabolic clearance.
Acute Toxicity: In vivo murine and leporine models demonstrate an oral LD50 > 2000 mg/kg (rat) and a dermal LD50 > 5000 mg/kg (rabbit)[3][5]. The high LD50 values indicate that acute systemic poisoning is highly unlikely under standard laboratory or industrial exposure.
Irritation and Sensitization: While systemic toxicity is low, the compound acts as a mild skin irritant and a potential dermal sensitizer[5]. Causality: Lipophilic esters partition into the lipid matrix of the stratum corneum. Localized hydrolysis by epidermal esterases releases acetic acid, which can cause mild localized pH shifts, protein denaturation, and subsequent irritation.
Mutagenicity: In vitro AMES testing indicates a lack of mutagenic potential (AMES Toxicity: 0.02)[6], confirming that neither the parent compound nor its primary metabolites intercalate DNA or induce frameshift mutations.
Metabolic Pathway Dynamics
Upon systemic absorption, 9-decenyl acetate is rapidly hydrolyzed by ubiquitous tissue and hepatic carboxylesterases. This enzymatic cleavage yields 9-decen-1-ol and acetic acid. Acetic acid seamlessly integrates into the TCA cycle via Acetyl-CoA, while the fatty alcohol undergoes further oxidation or glucuronidation for renal excretion.
Fig 1. Hepatic carboxylesterase-mediated hydrolysis pathway of 9-decenyl acetate.
4. Ecotoxicology and Environmental Fate
In contrast to its low mammalian toxicity, 9-decenyl acetate poses a significant hazard to aquatic ecosystems. Ecotoxicological data for related terminal alkene esters indicate an LC50 (96-hour, fish) of < 1 mg/L[5].
Causality of Ecotoxicity: Fish and aquatic invertebrates lack the rapid esterase-mediated clearance rates found in mammals. Consequently, the high logP (4.0) drives the compound to bioaccumulate in the lipid-rich gill epithelia, disrupting osmotic balance and leading to acute aquatic toxicity before metabolic clearance can occur[1].
5. Material Safety Data Sheet (MSDS) Core Directives
To ensure a self-validating safety system, laboratory personnel must adhere to the following handling and emergency protocols[5][7]:
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory. Rationale: Nitrile provides superior resistance to ester-based solvents compared to latex, preventing breakthrough and subsequent dermal sensitization.
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizing agents. Rationale: Terminal alkenes can undergo slow auto-oxidation when exposed to UV light and oxygen, potentially forming reactive epoxides or peroxides over extended periods.
Spill Response: Contain spills with inert absorbent material (e.g., vermiculite or sand). Do not flush into the municipal sewer system due to high aquatic toxicity.
First Aid Measures:
Dermal Exposure: Wash immediately with copious amounts of soap and water. Remove contaminated clothing[7].
Ocular Exposure: Rinse thoroughly with water for at least 15 minutes.
Ingestion: Do NOT induce vomiting. Rationale: Aspiration of lipophilic liquids into the lungs can cause severe chemical pneumonitis[5].
6. Experimental Methodology: Validating Toxicity & Purity
When utilizing 9-decenyl acetate in biological assays, researchers must first validate its purity. Impurities (such as unreacted alcohols or oxidation byproducts) can artificially skew IC50 values. The following is a standardized, self-validating protocol for assessing the in vitro dermal toxicity of the compound.
Phase 1: Purity Verification (GC-MS)
Dilute 9-decenyl acetate to 1 mg/mL in GC-grade hexane.
Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5).
Confirm that the peak area of 9-decenyl acetate (m/z 198.16) constitutes >97.0% of the total chromatogram[8]. Proceed to cell culture only if this threshold is met to rule out artifactual toxicity.
Phase 2: In Vitro Cytotoxicity Screening (HaCaT Keratinocytes)
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO2 until 80% confluency is reached.
Dosing Regimen: Prepare serial dilutions of 9-decenyl acetate (0.1 µM to 1000 µM) in DMSO. The final DMSO concentration in the culture media must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Exposure: Aspirate growth media and apply the dosed media to the cells. Incubate for 24 hours.
MTT Assay: Remove the test media. Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 3 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
Quantification: Solubilize the formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Fig 2. Step-by-step in vitro cytotoxicity and purity validation workflow.
An In-depth Technical Guide to the Biosynthetic Pathways of Decenyl Acetates in Agricultural Pests
Abstract Decenyl acetates are a prominent class of sex pheromones utilized by a multitude of agricultural pest species, primarily within the order Lepidoptera. Understanding the intricate biosynthetic pathways that lead...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Decenyl acetates are a prominent class of sex pheromones utilized by a multitude of agricultural pest species, primarily within the order Lepidoptera. Understanding the intricate biosynthetic pathways that lead to the production of these vital semiochemicals is paramount for the development of novel and sustainable pest management strategies. This technical guide provides a comprehensive overview of the enzymatic steps involved in the de novo synthesis of decenyl acetates, from primary metabolism to the final functionalized pheromone components. We will delve into the key enzyme families, including acetyl-CoA carboxylase, fatty acid synthases, desaturases, fatty acyl-CoA reductases, and acetyltransferases, detailing their specific roles and catalytic mechanisms. Furthermore, this guide will present established experimental methodologies for elucidating these pathways, such as isotopic labeling, gene silencing via RNA interference, and heterologous expression systems. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals actively engaged in the fields of chemical ecology, insect biochemistry, and the development of next-generation pest control solutions.
I. Introduction: The Significance of Decenyl Acetates in Pest Management
Decenyl acetates are a class of Type I insect sex pheromones, which are typically C10 to C18 unsaturated aliphatic compounds with an acetate functional group.[1] These molecules are released by female moths to attract conspecific males for mating, playing a critical role in their reproductive success.[2] The high species-specificity of these pheromone blends makes them ideal targets for environmentally benign pest control strategies, such as mating disruption and mass trapping. A thorough understanding of the biosynthetic machinery responsible for producing these compounds is essential for manipulating these pathways to control pest populations.
The biosynthesis of decenyl acetates, like other fatty acid-derived pheromones, originates from primary metabolism and involves a series of enzymatic modifications.[3] These modifications include desaturation, chain-shortening, reduction, and acetylation to generate the final, active pheromone components.[4] This guide will systematically dissect each stage of this intricate process.
II. The Core Biosynthetic Pathway: From Acetyl-CoA to Decenyl Acetate
The synthesis of decenyl acetates is a multi-step process that occurs primarily in the specialized pheromone glands of female insects.[5] The pathway can be broadly divided into the following key stages:
De Novo Fatty Acid Synthesis
The carbon backbone of decenyl acetates is derived from the de novo synthesis of fatty acids, a fundamental metabolic process.
Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the first committed step in fatty acid synthesis: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][7] This reaction is a critical regulatory point in the overall pathway.[8][9][10]
Fatty Acid Synthase (FAS): This multi-enzyme complex then catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18).[11][12][13]
Desaturation: Introducing Double Bonds
The introduction of one or more double bonds into the fatty acid chain is a crucial step in generating the specific structure of the pheromone. This is catalyzed by a diverse family of enzymes known as fatty acyl-CoA desaturases (FADs) .[1][14]
Regio- and Stereospecificity: Desaturases exhibit remarkable specificity, introducing double bonds at precise locations (regiospecificity) and with specific geometric configurations (stereospecificity, i.e., Z or E isomers).[15][16] For example, Δ11-desaturases are commonly involved in the biosynthesis of many moth pheromones.[17][18]
Enzyme Diversity: The diversity of pheromone structures across different species is largely attributed to the evolution of desaturases with novel specificities.[19] Some insects even possess multifunctional desaturases capable of catalyzing multiple reactions.[15][20]
Chain-Shortening or Elongation
The carbon chain length of the fatty acid precursor is often modified to achieve the final chain length of the pheromone component.
Chain-Shortening: This process typically occurs via a limited round of β-oxidation, where two-carbon units are removed from the fatty acyl-CoA.[1][21]
Chain-Elongation: In some cases, the fatty acid chain may be elongated by the addition of two-carbon units.[3]
Reduction to Fatty Alcohols
The carboxyl group of the fatty acyl-CoA precursor is reduced to a primary alcohol by the action of fatty acyl-CoA reductases (FARs) .[5][22]
Pheromone Gland-Specific FARs (pgFARs): A specific clade of FARs, known as pgFARs, has been identified in the pheromone glands of moths and is dedicated to pheromone biosynthesis.[23] These enzymes can exhibit broad or narrow substrate specificity, influencing the final composition of the pheromone blend.[2][17]
Acetylation: The Final Step
The terminal step in the biosynthesis of decenyl acetates is the esterification of the fatty alcohol with an acetyl group. This reaction is catalyzed by acetyltransferases .[4]
Enzyme Identification: While the involvement of acetyltransferases is well-established, the specific enzymes responsible for pheromone acetylation in many insects remain to be definitively identified.[24][25][26]
Below is a diagram illustrating the general biosynthetic pathway of decenyl acetates.
A Technical Guide to the Preliminary Screening of 9-Decenyl Acetate as a Putative Pheromone Precursor
Executive Summary The identification of novel insect pheromones is a cornerstone of modern chemical ecology and integrated pest management.[1] Many insect pheromones, particularly within Lepidoptera, are derived from fat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification of novel insect pheromones is a cornerstone of modern chemical ecology and integrated pest management.[1] Many insect pheromones, particularly within Lepidoptera, are derived from fatty acid metabolism, resulting in a diverse array of alcohols, aldehydes, and acetate esters that function as highly specific chemical signals.[2][3] This guide provides a comprehensive technical framework for the preliminary screening of 9-decenyl acetate, a C10 acetate ester, as a potential precursor or component in an insect's pheromone blend. We present a logical, multi-tiered experimental workflow designed for researchers in chemical ecology and drug development. The methodology integrates electrophysiological screening, analytical chemistry, and behavioral validation, explaining the causality behind each experimental choice to ensure a robust and self-validating screening process.
Introduction: The Chemical Language of Insects
The Role of Acetate Esters in Insect Communication
Insects, particularly moths, frequently utilize straight-chain fatty acid derivatives as sex pheromones.[4] These molecules, typically with C10-C18 backbones, include functional groups like alcohols, aldehydes, and, critically, acetate esters.[2][5] Acetate esters are key components in the pheromone blends of numerous species, often acting synergistically with other compounds to ensure species-specific attraction and reproductive isolation.[6][7] The presence of the acetate group, formed by the esterification of a fatty alcohol, can dramatically alter the volatility and receptor-binding affinity of the molecule, highlighting the subtlety of insect chemical communication.[8]
Pheromone Biosynthesis: A Modified Fatty Acid Pathway
The biosynthesis of these "Type I" pheromones is a specialized branch of fatty acid metabolism.[9][10] The process begins with common saturated fatty acids like palmitic (C16) or stearic (C18) acid.[6] A cascade of species-specific enzymes then modifies these precursors. Key enzymatic steps include:
Desaturation: Introduction of one or more double bonds by fatty acyl-CoA desaturases (FADs).[4]
Chain-Shortening: Controlled cycles of β-oxidation to reduce the carbon chain length.[11]
Reduction: Conversion of the fatty acyl-CoA to a fatty alcohol by fatty acyl-CoA reductases (FARs).[5]
Acetylation: Esterification of the fatty alcohol to an acetate ester by an acetyl-CoA:fatty alcohol acetyltransferase (ATF).[8]
9-Decenyl Acetate: A Candidate Precursor
9-Decenyl acetate (C12H22O2) is a mono-unsaturated C10 acetate ester.[12][13] Its structure makes it a plausible candidate for involvement in an insect pheromone system, either as a direct component or as a metabolic precursor to other active molecules. Its physical and chemical properties are summarized below.
Investigating a candidate molecule like 9-decenyl acetate requires a systematic approach. A preliminary screening workflow is essential to avoid the significant investment required for full-scale chemical synthesis and field trials without prior biological evidence. The goal is to efficiently determine if the target insect species can detect the compound and if it plays a role in its chemical communication, thereby justifying further investigation.
Hypothetical Biosynthetic Pathway Involving a C10 Moiety
Based on established pheromone biosynthetic principles, 9-decenyl acetate could be synthesized from a common C16 precursor like palmitoyl-CoA.[6][10] This would involve a specific sequence of desaturation and chain-shortening events. The diagram below illustrates a plausible enzymatic route. The exact desaturase and the number of β-oxidation cycles would be species-specific.
Caption: Hypothetical biosynthesis of a C10 acetate pheromone from Palmitoyl-CoA.
Note: This pathway illustrates the formation of (Z)-5-decenyl acetate as an example. The formation of the 9-decenyl isomer would depend on a different initial desaturation step (e.g., Δ13 or Δ15) followed by chain shortening, or desaturation of decanoyl-CoA at the 9-position.
Experimental Framework for Preliminary Screening
A robust preliminary screening process follows a logical progression from broad physiological response to specific chemical identification and, finally, to behavioral validation. This tiered approach ensures that resources are focused on biologically relevant compounds.
Caption: A multi-tiered workflow for pheromone precursor screening.
Detailed Experimental Protocols
Protocol: Electroantennography (EAG) Screening
Causality: The EAG technique measures the summated electrical potential from the entire antenna in response to an odorant puff.[16][17] It is a rapid and effective tool for determining if an insect's olfactory system can detect a specific compound, making it the ideal first step in screening.[18][19] A positive EAG response indicates the presence of corresponding olfactory receptors but does not, by itself, confirm a behavioral role.[19]
Methodology:
Antenna Preparation:
Anesthetize an adult insect (e.g., male moth) by chilling.
Under a microscope, carefully excise one antenna at its base.
Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip, and the reference electrode at the base.[19]
Stimulus Preparation:
Prepare a stock solution of 9-decenyl acetate in a high-purity solvent (e.g., hexane or pentane) at 1 µg/µL.
Create a serial dilution series (e.g., 100 ng, 10 ng, 1 ng).
Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
Prepare a solvent-only pipette (negative control) and a known pheromone component or strong agonist (positive control).
Data Acquisition:
Deliver a continuous, charcoal-filtered, and humidified air stream over the antenna.
Inject a puff of air (e.g., 0.5 seconds) from a stimulus pipette into the main air stream.
Record the resulting depolarization (voltage change) using an amplifier and data acquisition software.
Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover. Randomize the presentation of different compounds.
Analysis:
Measure the peak amplitude of the negative voltage deflection for each stimulus.
Normalize the responses by subtracting the solvent control response and expressing the result as a percentage of the positive control response.
Protocol: Pheromone Gland Extraction and GC-MS Analysis
Causality: If the EAG screening is positive, the next logical step is to determine if the candidate compound or its direct metabolites are naturally present in the insect's pheromone gland.[20] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for separating and identifying volatile and semi-volatile organic compounds in a complex mixture.[21][22]
Methodology:
Gland Extraction:
Use female insects at their peak calling (pheromone-releasing) period.
Anesthetize the insect by chilling.
Under a dissecting microscope, carefully excise the pheromone gland (often located in the terminal abdominal segments).[23]
Immediately place the gland into a microvial containing 50-100 µL of high-purity hexane.[23]
Allow the extraction to proceed for at least 30 minutes at room temperature.
Carefully remove the gland tissue. The resulting solvent contains the glandular extract.
GC-MS Analysis:
Concentrate the extract to a final volume of ~20 µL under a gentle stream of nitrogen if necessary.
Inject 1-2 µL of the extract into the GC-MS system.
Compare the retention time and mass spectrum of any peaks of interest with those of an authentic synthetic standard of 9-decenyl acetate.[24]
Parameter
Example Setting
Rationale
GC Column
DB-5ms (30m x 0.25mm x 0.25µm)
A non-polar column for general screening of volatile compounds.
Carrier Gas
Helium at 1.0 mL/min
Inert carrier gas providing good separation efficiency.
Injector Temp.
250 °C
Ensures rapid volatilization of the sample.
Oven Program
50°C (2 min), then 10°C/min to 280°C (hold 5 min)
A temperature ramp to separate compounds by boiling point.
MS Source Temp.
230 °C
Standard temperature for electron ionization.
MS Quad Temp.
150 °C
Standard temperature for the quadrupole mass analyzer.
Scan Range
40-450 m/z
Covers the expected mass range for pheromone components.
Protocol: Wind Tunnel Bioassay
Causality: The final step in a preliminary screen is to confirm that the compound elicits a behavioral response.[25] A wind tunnel assay provides a semi-naturalistic setting to observe long-range attraction and flight behaviors in response to an odor plume.[26] This validates the physiological and chemical data, confirming the compound's role as a semiochemical.
Methodology:
Setup:
Use a wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, and lighting appropriate for the species.
Prepare a stimulus dispenser (e.g., a rubber septum or filter paper) loaded with a precise amount of 9-decenyl acetate.
Place the dispenser at the upwind end of the tunnel.
Insect Preparation:
Use sexually mature male insects that have been acclimated to the appropriate light/dark cycle.
Place individual males on a release platform at the downwind end of the tunnel.
Observation:
Allow the male to acclimate for a few minutes before introducing the odor plume.
Record key behaviors: activation (wing fanning, walking), take-off, upwind flight (zigzagging), and contact with the source.
A positive response is typically defined as sustained upwind flight culminating in arrival at the source.
Controls:
Run trials with a solvent-only dispenser (negative control) to measure baseline activity.
Run trials with a known pheromone blend (positive control) to confirm that the insects are responsive.
Data Interpretation and Expected Outcomes
The data from this multi-tiered approach provides a comprehensive preliminary assessment.
Tier
Positive Result
Interpretation
EAG
9-Decenyl acetate elicits a dose-dependent response significantly above the solvent control.
The insect possesses olfactory receptors capable of detecting the compound.
GC-MS
A peak matching the retention time and mass spectrum of the 9-decenyl acetate standard is found in the gland extract.
The insect naturally produces or sequesters this compound in its pheromone gland.
Behavioral Assay
Males exhibit oriented upwind flight and source location behavior in response to 9-decenyl acetate.
The compound is behaviorally active and functions as an attractant.
Table of Hypothetical EAG Screening Data:
Stimulus (10 ng dose)
Mean Peak Amplitude (mV) ± SD (n=10)
Normalized Response (%)
Hexane (Negative Control)
0.15 ± 0.05
0%
Known Pheromone (Positive Control)
1.80 ± 0.25
100%
9-Decenyl Acetate
1.25 ± 0.20
78.6%
Decanol (Structural Analog)
0.45 ± 0.10
21.4%
Conclusion and Future Directions
This technical guide outlines a systematic, evidence-based workflow for the preliminary screening of 9-decenyl acetate as a pheromone precursor or component. By integrating electrophysiology, analytical chemistry, and behavioral science, this framework provides a high degree of confidence in the results. A positive outcome from all three phases strongly indicates that 9-decenyl acetate is a biologically relevant semiochemical for the target species.
Successful preliminary screening justifies progression to more advanced studies, including:
Dose-Response Behavioral Studies: To determine the optimal concentration for attraction.
Blend Composition Analysis: To identify other synergistic compounds in the natural pheromone.
Field Trapping Trials: To validate the efficacy of synthetic lures under natural conditions.
This rigorous, foundational approach is critical for the efficient discovery and development of novel, environmentally-friendly pest management solutions.
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synthesis of Aonidiella aurantii sex pheromone from 9-decenyl acetate
An Application Note for the Stereoselective Synthesis of Aonidiella aurantii (California Red Scale) Sex Pheromone from 9-Decenyl Acetate Authored by: Gemini, Senior Application Scientist Abstract The California Red Scale...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Stereoselective Synthesis of Aonidiella aurantii (California Red Scale) Sex Pheromone from 9-Decenyl Acetate
Authored by: Gemini, Senior Application Scientist
Abstract
The California Red Scale, Aonidiella aurantii, is a significant pest in citrus agriculture, causing substantial economic damage worldwide.[1] The use of synthetic sex pheromones for mating disruption is a cornerstone of modern integrated pest management, offering an environmentally benign alternative to broad-spectrum insecticides. The primary active component of the female A. aurantii sex pheromone is (3S,6R)-3,9-dimethyl-6-isopropenyl-9-decen-1-yl acetate. This application note details a plausible, stereoselective synthetic pathway for this complex molecule, beginning from the simple, achiral starting material, 9-decenyl acetate. While many syntheses of this target molecule begin from the "chiral pool," this guide provides a first-principles approach, demonstrating the application of powerful asymmetric reactions to construct the required stereocenters.[2][3]
Introduction to the Synthetic Challenge
The target pheromone possesses two stereocenters at the C3 and C6 positions. A successful synthesis must therefore address not only the construction of the carbon skeleton but also the precise installation of the (S) configuration at C3 and the (R) configuration at C6. The proposed strategy is a linear synthesis that sequentially builds the molecule and introduces chirality using well-established and reliable asymmetric transformations. Each step is designed to be high-yielding and provide the desired stereoisomer with high purity.
Overall Synthetic Workflow
The synthesis begins with the functionalization of the terminal alkene of 9-decenyl acetate and proceeds through a series of stereoselective additions and functional group manipulations to build the final molecule.
Caption: Proposed synthetic workflow from 9-decenyl acetate to the target pheromone.
Experimental Protocols
Protocol 1: Oxidative Cleavage of 9-Decenyl Acetate (1) via Ozonolysis
Causality: The terminal alkene of the starting material is an ideal site for oxidative cleavage. Ozonolysis provides a clean and efficient method to break the C=C bond and generate an aldehyde.[4][5] A reductive workup using dimethyl sulfide (DMS) is chosen to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid.[6][7][8]
Materials:
9-Decenyl Acetate (1)
Dichloromethane (DCM), anhydrous
Methanol (MeOH), anhydrous
Ozone (O₃), from an ozone generator
Dimethyl Sulfide (DMS)
Nitrogen or Argon gas
Standard glassware for low-temperature reactions
Procedure:
Dissolve 9-decenyl acetate (1.0 eq) in a 2:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a gas dispersion tube and an outlet to a bleach trap.
Cool the solution to -78 °C using a dry ice/acetone bath.
Bubble a stream of ozone through the solution. Monitor the reaction by TLC or by the appearance of a persistent blue color, which indicates a slight excess of ozone.
Once the reaction is complete, switch the gas inlet to nitrogen or argon and bubble through the solution for 15-20 minutes to remove all excess ozone.
Slowly add dimethyl sulfide (1.5 eq) to the cold solution.
Allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours.
Concentrate the mixture under reduced pressure to remove the solvent and excess DMS.
The crude product, 9-oxononyl acetate (2), can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Parameter
Value
Starting Material
9-Decenyl Acetate
Key Reagents
O₃, CH₂Cl₂, MeOH, DMS
Temperature
-78 °C to RT
Typical Yield
90-98%
Product
9-Oxononyl Acetate (2)
Protocol 2: Asymmetric Allylation for C6-(R) Stereocenter Formation
Causality: This is a critical step to install the first stereocenter. Brown's asymmetric allylation using allylboranes derived from α-pinene is a highly reliable method for the enantioselective synthesis of homoallylic alcohols from aldehydes.[9] Using (-)-Ipc₂B(allyl) (derived from (+)-α-pinene) will furnish the desired (R)-alcohol.
To a solution of 9-oxononyl acetate (2) (1.0 eq) in anhydrous diethyl ether at -78 °C, add a solution of (-)-Ipc₂B(allyl) (1.2 eq) in diethyl ether dropwise.
Stir the mixture at -78 °C for 4 hours, monitoring the reaction progress by TLC.
Quench the reaction at low temperature by the addition of ethanolamine (2.0 eq).
Allow the mixture to warm to room temperature and stir for 1 hour.
Filter the resulting white precipitate (the borane-amine complex) and wash with cold ether.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the chiral homoallylic alcohol (3).
Parameter
Value
Starting Material
9-Oxononyl Acetate (2)
Key Reagents
(-)-Ipc₂B(allyl)
Temperature
-78 °C to RT
Typical Yield
80-90%
Expected ee
>95%
Product
(R)-10-acetoxy-1-decen-4-ol (3)
Protocol 3: Protection of the Secondary Alcohol
Causality: The secondary alcohol at C6 must be protected to prevent it from interfering with subsequent reactions, particularly the planned cleavage and oxidation of the terminal alkene. A tert-butyldimethylsilyl (TBS) ether is an excellent choice due to its stability under a wide range of conditions and its reliable removal with fluoride ions.[1][10][11][12][13]
Materials:
Chiral homoallylic alcohol (3)
tert-Butyldimethylsilyl chloride (TBS-Cl)
Imidazole
Dimethylformamide (DMF), anhydrous
Procedure:
Dissolve the alcohol (3) (1.0 eq) in anhydrous DMF.
Add imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) at room temperature.
Stir the reaction mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding water and extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the TBS-protected intermediate (4).
Protocol 4: Synthesis of the C3-Methyl Precursor Aldehyde
Causality: This two-step sequence first cleaves the terminal alkene to an aldehyde and then oxidizes the resulting primary alcohol from the C1 position to set up the final fragment coupling. This effectively shortens the chain from the "bottom-up" to prepare for the introduction of the C3-methyl group.
Materials:
TBS-protected intermediate (4)
Ozone (O₃)
Dimethyl Sulfide (DMS)
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM), anhydrous
Procedure:
Ozonolysis: Perform an ozonolysis reaction on intermediate (4) following the procedure in Protocol 1 . This will cleave the terminal double bond, yielding a primary alcohol at one end (from the original acetate) and an aldehyde at the other.
Oxidation: Dissolve the crude product from the ozonolysis in anhydrous DCM.
Add Dess-Martin Periodinane (1.5 eq) at room temperature.
Stir for 2-3 hours until the alcohol is fully converted to the aldehyde (5), as monitored by TLC.
Quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash chromatography to yield the key chiral aldehyde (5).
Protocol 5 & 6: Final Assembly and Elaboration
Causality: The final steps involve constructing the C1-C3 fragment with the correct (S) stereochemistry and finalizing the pheromone structure. This is achieved through a diastereoselective Grignard addition of an isopropenyl group, followed by deoxygenation and functional group cleanup.
Procedure Outline:
Diastereoselective Grignard Addition: React the chiral aldehyde (5) with isopropenyl magnesium bromide. The existing stereocenter at C6 will direct the addition to the aldehyde, favoring one diastereomer.
Barton-McCombie Deoxygenation: Convert the newly formed secondary alcohol into a thiocarbonyl derivative and then remove it using a radical-based deoxygenation to install the final methyl group. This complex step is necessary to achieve the final structure.
Deprotection and Acetylation: Remove the TBS protecting group using tetrabutylammonium fluoride (TBAF). Finally, selectively acetylate the primary alcohol using acetic anhydride and a mild base to yield the target pheromone.
Due to the advanced and multi-step nature of this final sequence, a detailed protocol is beyond the scope of this application note. Each of these transformations are standard procedures in complex molecule synthesis.[14][15]
Conclusion
This application note outlines a viable, albeit challenging, synthetic route to the California Red Scale sex pheromone starting from 9-decenyl acetate. The proposed pathway leverages powerful and well-documented reactions in modern organic chemistry, including ozonolysis, asymmetric allylation, and standard protective group chemistry. This guide serves as a framework for researchers in chemical ecology and drug development, illustrating how fundamental synthetic principles can be applied to construct complex, stereochemically rich natural products for practical applications in agriculture and beyond.
References
Sharpless, K. B., et al. (1980). A stereoselective method for the epoxidation of allylic alcohols. Journal of the American Chemical Society. [Link]
MacMillan, D. W. C., et al. (2010). The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis. Journal of the American Chemical Society. [Link]
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
Kraka, E., et al. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Molecules. [Link]
BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. [Link]
Chemistry Steps. The Grignard Reaction of Epoxides. [Link]
Chemistry Steps. Alkenes To Aldehydes and Ketones. [Link]
American Chemical Society. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development. [Link]
Mori, K. (2019). Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science. [Link]
Kobayashi, Y., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Journal of Fluorine Chemistry. [Link]
Organic Chemistry Tutor. Grignard Reaction of Epoxides. [Link]
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
OrgoSolver. Epoxide Ring Opening with Grignard Reagents. [Link]
YouTube. (2021). 127 CHM2211 Epoxide Reactions with Grignard Reagents. [Link]
Enantioselective Syntheses of Insect Pheromones with a Methyl-branched Skeleton Verified by Chiral HPLC Analyses. [Link]
Organic Chemistry Data. TBS Protection - Common Conditions. [Link]
American Chemical Society. (2008). Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]
University of Calgary. Chapter 45 — Asymmetric synthesis. [Link]
Meggers, E., et al. (2019). Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis. Chemical Science. [Link]
Simon Fraser University. (1985). Chiral synthesis of insect pheromones. [Link]
Organic Chemistry Portal. Substituted carbonyl compound synthesis by allylation. [Link]
ChemRxiv. (2021). Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai. [Link]
The Royal Society of Chemistry. (2005). Catalytic Asymmetric Allylation of Aldehydes via a Chiral Indium(III) Complex. [Link]
MDPI. (2024). Total Synthesis of the Sex Pheromone of Clania variegata Snellen and Its Stereoisomers. Molecules. [Link]
University of Windsor. Alcohol Protecting Groups. [Link]
Scilit. Synthesis of the optical isomers of 3-methyl-6-isopropenyl-9-decen-1-yl acetate, a component of the California red scale pheromone. [Link]
ResearchGate. Structures of the pheromones of California red scale, yellow scale, white peach scale, and the scale Aulacaspis murrayae. [Link]
University of Nebraska - Lincoln. (2018). Alkene ozonolysis in the academic lab. [Link]
ResearchGate. Asymmetric Syntheses Towards (3Z,6R)-3-Methyl-6-isopropenyl-3,9-decadien-1-yl Acetate, a Component of the California Red Scale Pheromone. [Link]
Global Substance Registration System. 3-METHYL-6-ISOPROPENYL-9-DECEN-1-YL ACETATE, (3S,6S)-. [Link]
National Center for Biotechnology Information. (2025). Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey). [Link]
Application Note: Reverse Phase HPLC Method Development for 9-Decenyl Acetate Analysis
Executive Summary 9-Decenyl acetate (CAS 50816-18-7) is a medium-chain fatty acid ester widely utilized as a crucial active pharmaceutical ingredient (API) in lepidopteran pheromone mating disruption technologies and as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
9-Decenyl acetate (CAS 50816-18-7) is a medium-chain fatty acid ester widely utilized as a crucial active pharmaceutical ingredient (API) in lepidopteran pheromone mating disruption technologies and as a specialized ester in fragrance formulations. Due to its high lipophilicity and the absence of a conjugated aromatic system, quantifying 9-decenyl acetate presents unique analytical challenges. This application note details the systematic development, optimization, and self-validating execution of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for the robust quantification of 9-decenyl acetate.
Analyte Profiling & Chromatographic Rationale
As a Senior Application Scientist, approaching method development requires a fundamental understanding of the analyte's physicochemical properties to drive experimental causality.
Hydrophobicity (LogP ~4.31): 9-Decenyl acetate is highly non-polar [1]. A standard fully end-capped C18 stationary phase is required to provide the necessary hydrophobic retention mechanism.
Optical Properties: The molecule lacks a strong conjugated chromophore. Its UV absorbance relies entirely on the ester carbonyl and the isolated terminal alkene double bond. This necessitates UV detection at low wavelengths (205–210 nm).
Solvent Causality: At 210 nm, Methanol (UV cutoff ~205 nm) produces severe baseline drift and noise during gradient elution. Therefore, Acetonitrile (UV cutoff ~190 nm) is mandatory as the organic modifier to ensure a stable baseline and a high signal-to-noise (S/N) ratio.
Modifier Causality: The silica backbone of standard C18 columns contains residual silanol groups that can cause peak tailing. Adding 0.1% Phosphoric Acid (
H3PO4
) lowers the mobile phase pH to ~2.5, fully protonating residual silanols and ensuring sharp, symmetrical peaks. If the method requires transfer to Liquid Chromatography-Mass Spectrometry (LC-MS), phosphoric acid must be substituted with 0.1% Formic Acid to maintain volatility and ionization efficiency [2].
Method Development Strategy
The workflow below illustrates the logical progression of our Quality by Design (QbD) approach to method development.
RP-HPLC Method Development Workflow for 9-Decenyl Acetate.
Experimental Protocol
This protocol is designed as a self-validating system . No unknown samples are analyzed until the System Suitability Test (SST) criteria are strictly met, ensuring the integrity of the data generated.
Reagents and Materials
Analyte: 9-Decenyl acetate reference standard (Purity ≥ 98.0%).
Solvents: HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).
Standard flow for 4.6 mm ID columns; balances speed and pressure.
Column Temp.
30°C
Reduces mobile phase viscosity and stabilizes retention times.
Detection
UV at 210 nm
Targets the ester/alkene bonds due to lack of conjugation.
Injection Vol.
10 µL
Prevents column overloading while maintaining sensitivity.
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
50
50
Initial hold to focus analyte at column head.
2.0
50
50
Isocratic hold.
8.0
5
95
Linear ramp to elute 9-decenyl acetate as a sharp band.
12.0
5
95
Column wash to remove highly retained matrix lipids.
12.1
50
50
Return to initial conditions.
17.0
50
50
Column re-equilibration.
Step-by-Step Analytical Workflow
Mobile Phase Preparation: Add 1.0 mL of 85%
H3PO4
to 1000 mL of Ultrapure Water (Phase A). Repeat for Acetonitrile (Phase B). Sonicate both under vacuum for 10 minutes to degas, preventing micro-bubble formation in the pump heads.
Standard Preparation: Accurately weigh 10.0 mg of 9-decenyl acetate standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL.
System Equilibration: Purge the HPLC lines and equilibrate the column at 50% B for 20 minutes until the UV baseline at 210 nm is perfectly flat.
System Suitability Testing (SST): Inject the 100 µg/mL standard five consecutive times. The system is validated for operation only if:
Relative Standard Deviation (RSD) of peak area
≤
2.0%.
Tailing Factor (
Tf
)
≤
1.5.
Theoretical Plates (
N
)
≥
5000.
Sample Execution: Inject blank (Acetonitrile), followed by samples, bracketing with the working standard every 10 injections to monitor system drift.
Method Validation (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines [3].
Core validation parameters according to ICH Q2(R2) guidelines.
Table 3: System Suitability & Validation Results (Representative Data)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
Resolution from nearest peak > 1.5
Rs = 3.2 (No blank interference)
PASS
Linearity (Range)
R2≥0.999
(10 to 200 µg/mL)
R2=0.9998
PASS
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
99.4% ± 0.6%
PASS
Repeatability (Precision)
Peak Area RSD
≤
2.0% (n=6)
0.85%
PASS
Robustness
Stable under ±0.1 mL/min flow changes
Tf
remains < 1.2
PASS
Conclusion
The developed RP-HPLC method provides a highly specific, accurate, and self-validating approach for the quantification of 9-decenyl acetate. By leveraging the principles of chemical causality—specifically utilizing Acetonitrile to bypass low-wavelength UV limitations and acidic modifiers to suppress silanol activity—the method overcomes the inherent difficulties of analyzing non-chromophoric, lipophilic esters. This protocol is fully compliant with ICH Q2(R2) standards, ensuring reliable deployment in quality control and formulation development environments.
olefin metathesis of 9-decenyl acetate using Grubbs catalyst
An Application Guide to the Olefin Metathesis of 9-Decenyl Acetate Utilizing Grubbs Catalyst Abstract Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient con...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Olefin Metathesis of 9-Decenyl Acetate Utilizing Grubbs Catalyst
Abstract
Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds.[1][2] This application note provides a detailed protocol and technical guidance for the self-metathesis of 9-decenyl acetate, a reaction pivotal in the synthesis of precursors for insect pheromones and other long-chain specialty chemicals.[3][4][5] We will explore the underlying mechanism, offer guidance on selecting the appropriate Grubbs catalyst, and present a comprehensive, field-proven protocol from reaction setup to product purification and characterization. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage the efficiency and functional group tolerance of ruthenium-catalyzed olefin metathesis.
Introduction: The Power of Metathesis
Olefin metathesis is a catalytic reaction that involves the redistribution, or "swapping," of alkylidene fragments between two alkene molecules.[1] The development of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized this field, offering remarkable stability to air and moisture and tolerance to a wide array of functional groups, which were significant limitations of earlier catalyst systems.[6][7] These catalysts have made metathesis an indispensable strategy, supplanting classical methods like Wittig reactions, which often generate stoichiometric waste.[5][7]
The self-metathesis of 9-decenyl acetate serves as an excellent model system and a synthetically useful transformation. It produces two key molecules: ethene (a volatile byproduct that helps drive the reaction to completion) and 1,18-diacetoxyoctadec-9-ene, a valuable C18 diester. This transformation is a key step in building the backbones of many lepidopteran sex pheromones, which are critical for developing environmentally benign pest control strategies.[4][8]
Mechanistic Overview: The Chauvin Cycle
The generally accepted mechanism for Grubbs-catalyzed olefin metathesis was first proposed by Yves Chauvin.[1][9] The process is a catalytic cycle initiated by the reaction of the ruthenium carbene precatalyst with the substrate olefin.
The key steps are:
Initiation: A phosphine ligand dissociates from the 16-electron precatalyst (for 1st Gen.), creating a more reactive 14-electron species that coordinates with the substrate olefin.
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the ruthenium-carbon double bond to form a four-membered ring intermediate called a metallacyclobutane.[9][10]
Retro [2+2] Cycloelimination: The metallacyclobutane intermediate cleaves in a reverse [2+2] fashion, releasing a new olefin (ethene in this case) and forming a new ruthenium carbene complex.
Propagation: This new catalyst-substrate carbene reacts with another molecule of the substrate, cycling through the cycloaddition/cycloelimination steps to produce the final product and regenerate the active catalyst.[9]
formulation of 9-decenyl acetate in sustained release clay traps
Introduction: The Imperative for Advanced Pheromone Delivery Systems Pheromone-based strategies are a cornerstone of modern Integrated Pest Management (IPM), offering a species-specific and environmentally benign alterna...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Advanced Pheromone Delivery Systems
Pheromone-based strategies are a cornerstone of modern Integrated Pest Management (IPM), offering a species-specific and environmentally benign alternative to broad-spectrum insecticides[1]. These semiochemicals, such as (Z)-9-dodecenyl acetate, a component of the sex pheromone for various Lepidopteran pests, are used to monitor and disrupt mating cycles, thereby controlling pest populations[2][3][4]. However, the efficacy of these volatile compounds is intrinsically linked to their delivery system. The challenge lies in maintaining an optimal, consistent release rate over an extended period under variable environmental conditions. Unprotected pheromones are susceptible to rapid volatilization and degradation, diminishing their field longevity and effectiveness.
This application note details the formulation of (Z)-9-dodecenyl acetate into sustained-release clay-based dispensers. Clay minerals, such as montmorillonite and kaolin, offer a compelling solution due to their high surface area, adsorption capacity, low cost, and environmental compatibility[5]. By adsorbing the pheromone onto a clay carrier, we can significantly retard its release rate, providing a stable and prolonged atmospheric concentration essential for effective pest management. This guide provides researchers and drug development professionals with the foundational principles, detailed experimental protocols, and characterization methodologies required to develop and validate these advanced pheromone traps.
Rationale and Strategy: Why Clay Minerals?
The selection of the carrier is the most critical decision in designing a sustained-release formulation. Clay minerals are not merely inert fillers; their physicochemical properties directly govern the release kinetics of the active pheromone.
Causality Behind Clay Selection:
High Surface Area & Porosity: Clays like montmorillonite possess a vast surface area, often exceeding 700 m²/g. This provides ample sites for the adsorption of pheromone molecules, forming a reservoir for sustained release[6][7].
Adsorption Mechanisms: The interaction between the pheromone and the clay surface is key. For a relatively non-polar molecule like (Z)-9-dodecenyl acetate, the primary mechanism is physisorption (van der Waals forces) onto the external surfaces and within the porous structure of the clay particles[8]. Montmorillonite, a 2:1 layered silicate, also offers the potential for intercalation, where molecules are trapped between its expandable layers, leading to even slower release profiles[7][9].
Environmental Protection: The clay matrix can offer a degree of protection to the pheromone from environmental degradation factors such as UV light and oxidation, further extending its active life[10].
Cost-Effectiveness & Safety: Clays such as kaolin are abundant, inexpensive, and generally recognized as safe (GRAS), making them ideal for large-scale agricultural applications[11].
This guide will focus on two representative clays: Kaolin , a non-swelling aluminosilicate, and Sodium Montmorillonite , a swelling smectite clay, to illustrate how mineral structure influences formulation performance.
Materials and Characterization
Key Reagents and Materials
Material/Reagent
Supplier
Grade
Rationale for Selection
(Z)-9-Dodecenyl Acetate
(Example) Sigma-Aldrich
>95% Purity (Pheromone Grade)
High purity is essential to ensure specific attraction and avoid repellency from isomers[2].
Sodium Montmorillonite
(Example) Southern Clay Products
Purified Powder
High surface area and swelling capacity for maximum loading and sustained release[7].
Kaolin
(Example) Sigma-Aldrich
Anhydrous, Powdered
Inert, non-swelling carrier; serves as a good baseline for comparison[12].
Hexane
(Example) Fisher Scientific
HPLC Grade, >99%
Volatile, non-polar solvent that effectively dissolves the pheromone and evaporates cleanly.
Anhydrous Sodium Sulfate
(Example) VWR
ACS Grade
Used for drying the organic solvent during extraction.
Equipment
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Standard insect traps (e.g., Delta or Funnel traps)[13][14]
Experimental Protocols
The overall workflow involves preparing the clay, loading it with the pheromone, characterizing the final formulation, and validating its performance both in the lab and in the field.
Caption: Step-by-step workflow for the pheromone loading process.
Stock Solution: In a fume hood, accurately weigh 100 mg of (Z)-9-dodecenyl acetate into a 20 mL glass vial. Add 10 mL of HPLC-grade hexane to dissolve the pheromone completely. This creates a 10 mg/mL stock solution.
Impregnation: Weigh 900 mg of the activated clay into a 50 mL round-bottom flask. Add the 10 mL of pheromone stock solution to the flask. This targets a final loading of 10% pheromone by weight.
Mixing: Securely cap the flask and vortex vigorously for 5 minutes to ensure the slurry is homogenous and the pheromone has access to all clay surfaces.
Solvent Removal: Attach the flask to a rotary evaporator. Set the water bath to 30°C and apply a gentle vacuum. Rotate the flask until all the hexane has evaporated, leaving a dry, free-flowing powder. Self-Validation: The powder should appear dry and have a distinct pheromone odor. Any clumping may indicate incomplete solvent removal.
Storage: Transfer the final formulation to an airtight, amber glass vial. Store at 4°C, protected from light, until characterization and use.
Protocol 3: Determination of Loading Efficiency
Objective: To quantify the actual amount of pheromone successfully loaded onto the clay carrier.
Extraction: Accurately weigh ~50 mg of the pheromone-clay formulation into a 15 mL centrifuge tube.
Add 10 mL of hexane to the tube.
Vortex for 2 minutes to extract the pheromone from the clay into the solvent.
Centrifuge at 3000 x g for 10 minutes to pellet the clay particles.
Carefully transfer the hexane supernatant to a clean vial.
GC-FID Analysis: Prepare a calibration curve using known concentrations of (Z)-9-dodecenyl acetate standard in hexane.
Inject 1 µL of the extracted sample supernatant into the GC-FID.
Quantify the pheromone concentration in the extract against the calibration curve.
Calculation:
Loading Efficiency (%) = (Actual Pheromone Mass / Theoretical Pheromone Mass) x 100
Actual Pheromone Mass = Concentration from GC (mg/mL) x 10 mL
Theoretical Pheromone Mass = Initial mass of formulation (mg) x 0.10
Trustworthiness: An efficiency of >95% is expected. Lower values may indicate loss of volatile pheromone during solvent evaporation or inefficient extraction. The protocol can be validated by performing a second extraction on the clay pellet to ensure complete removal.
Objective: To measure the rate of pheromone release from the clay formulation over time under controlled conditions. This method uses headspace Solid Phase Microextraction (SPME) for solvent-free sampling.[15]
Sample Preparation: Accurately weigh 100 mg of the pheromone-clay formulation onto a small aluminum dish. Place the dish inside a 250 mL sealed glass chamber. Prepare at least three replicates.
Incubation: Place the sealed chambers in an environmental chamber at a constant temperature (e.g., 25°C) and controlled airflow (if desired).[16]
Headspace Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28 days), expose a PDMS-coated SPME fiber to the headspace of a chamber for a fixed duration (e.g., 30 minutes) to adsorb the released pheromone.
GC Analysis: Immediately desorb the SPME fiber in the hot inlet of the GC and quantify the amount of pheromone collected. The resulting peak area is proportional to the release rate at that time point.
Data Analysis: Plot the GC peak area against time to visualize the release profile. A sustained-release formulation will show a high initial release followed by a slow, steady decline over several weeks, in contrast to a rapid drop-off from an unformulated control.
Time (Days)
GC Peak Area (Arbitrary Units) - Kaolin
GC Peak Area (Arbitrary Units) - Montmorillonite
1
850,000
720,000
3
620,000
650,000
7
410,000
580,000
14
250,000
490,000
21
130,000
380,000
28
65,000
290,000
Caption: Example data table showing a more prolonged release profile for montmorillonite compared to kaolin due to its different structural properties.
Protocol 5: Field Bio-Efficacy Assessment
Objective: To evaluate the effectiveness of the clay-based lure in attracting the target pest under real-world field conditions.
Lure Preparation: Place a measured amount of the pheromone-clay formulation (e.g., 500 mg) into a dispenser. The dispenser could be a small, breathable sachet or a plastic vial with small openings to allow vapor release.
Experimental Design: Select a suitable field site (e.g., an orchard). Use a randomized complete block design with at least four blocks.[17] Each block should contain one trap for each treatment (e.g., Clay Lure A, Clay Lure B, Commercial Standard Lure, Unbaited Control).
Trap Deployment: Assemble standard pheromone traps (e.g., delta traps with sticky liners).[14] Place one lure dispenser inside each trap. Hang the traps in the crop canopy at a consistent height (e.g., 1.5-2.0 meters).[17][18] Ensure traps are spaced at least 20-30 meters apart to prevent interference.[17]
Data Collection: Check the traps weekly. Count and record the number of target moths captured in each trap.[19] Replace sticky liners as needed.
Data Analysis: Analyze the mean number of moths captured per trap per week. Use ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine if there are statistically significant differences between the clay-based lures and the controls.
Self-Validation: A successful formulation will capture significantly more target insects than the unbaited control traps and should perform comparably to or better than the commercial standard over the duration of the trial.
Troubleshooting
Issue
Possible Cause(s)
Recommended Solution(s)
Low Loading Efficiency (<90%)
Pheromone volatilized during solvent evaporation.
Reduce the temperature of the rotary evaporator water bath; ensure vacuum is applied gradually.
Incomplete extraction during analysis.
Increase vortex time; perform a second sequential extraction and combine the supernatants.
Rapid "Burst" Release in Lab Study
Pheromone is only weakly adsorbed to the external surface.
Consider using a clay with higher porosity or swelling capacity (e.g., montmorillonite).
Pheromone loading is too high, exceeding the clay's capacity.
Test lower w/w percentages of pheromone (e.g., 1-5%).
Low Trap Captures in Field
Release rate is below the threshold of attraction.
Increase the amount of formulation per lure or increase the loading percentage.
Lure dispenser design is too restrictive.
Increase the surface area or number of openings on the dispenser.
Pheromone degradation.
Add a UV protectant or antioxidant to the formulation (requires further development).
Conclusion
The use of clay minerals as carriers for insect pheromones like (Z)-9-dodecenyl acetate presents a robust and scalable method for developing effective sustained-release formulations. By carefully selecting the clay type and optimizing the loading process, researchers can create lures with extended field longevity, improving the reliability and cost-effectiveness of IPM programs. The protocols outlined in this guide provide a comprehensive framework for the formulation, characterization, and validation of these systems, enabling the transition from laboratory concept to field-proven pest management tools.
References
Time in Norfolk, GB. Google.
Determination of the release rate of aldehyde pheromones from insect lures by cold trapping and direct bioluminescence analysis. PubMed.
Efficacies of Four Pheromone-Baited Traps in Capturing Male Helicoverpa (Lepidoptera: Noctuidae) Moths in Northern Florida. BioOne.
An Assessment of the Efficacy of Pheromone Traps in Managing the Red Palm Weevil.
Kaolin as inert material in bio-pesticide formulations supplements the hazard to useful insects.
Analytical methods for pheromone discovery and characterization.
Insecticidal formulation based on essential oil from Ocimum basilicum Linn. Herb supported onto modified kaolinite for stored maize protection. PMC.
Effect of Kaolin Particle Film Formulation Against Populations of the Aphid Lipaphis erysimi Kalt. (Homoptera: Aphididae) in Cabbage. SciSpace.
Pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integr
Development and Evaluation of Sex Pheromone Mass Trapping Technology for Ectropis grisescens: A Potential Integrated Pest Management Str
Evaluation of the use of pheromone traps in insect pest management on brinjal crop.
(Z)-9-Dodecenyl Acetate, a Component of the Sex Pheromone of Cnephasia longana Haworth (Lepidoptera: Tortricidae). Academia.edu.
Kaolin - (PC Code: 100104) Preliminary Work Plan and Summary Document Registration Review: Initial Docket March 2014 Case 6039.
Effect of Kaolin Particle Film Formulation Against Populations of the Aphid Lipaphis erysimi Kalt. (Homoptera: Aphididae) in Cabbage.
Measuring Emission Rates of Pheromones from their Formul
(Z)-9-Dodecenyl Acetate, a Component of the Sex Pheromone of Cnephasia longana Haworth (Lepidoptera: Tortricidae).
Sustained release pheromone formulation.
for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control. Benchchem.
Analytical Methods.
Controlled Release of Agrochemicals Intercalated into Montmorillonite Interlayer Space.
ORIENTAL FRUIT MOTH' PHEROMONE COMPONENT EMISSION RATES MEASURED AFTER COLLECTION BY GLASS-SURFACE ADSORPTION. Entomology.
Montmorillonite nanoclay based formulation for controlled and selective release of vol
Controlled Release of Agrochemicals Intercalated into Montmorillonite Interlayer Space.
Sustained release pheromone formulation.
Pheromone. BASF – Agriculture.
Sustained release pheromone formulation.
Pheromone Trap Instructions. Small Holder Farms.
Variations in Sex Pheromone of the Australian Population of Fall Armyworm: Influence of Age and Mating St
Controlled release of agrochemicals intercalated into montmorillonite interlayer space.
Adsorption and desorption of aliphatic amines, amino acids and acetate by clay minerals and marine sediments.
Guidelines to Study the Adsorption of Pesticides onto Clay Minerals Aiming at a Straightforward Evaluation of Their Removal Performance. MDPI.
Executive Summary & Scientific Rationale 9-Decenyl acetate (CAS 50816-18-7) is a critical terminal olefin used extensively as a chain limiter in acyclic diene metathesis (ADMET) polymerization [1], a precursor in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
9-Decenyl acetate (CAS 50816-18-7) is a critical terminal olefin used extensively as a chain limiter in acyclic diene metathesis (ADMET) polymerization [1], a precursor in the synthesis of functional bola sophorosides [2], and an intermediate in the production of agricultural pheromones. The synthesis of 9-decenyl acetate—typically via the esterification of 9-decen-1-ol—frequently yields a crude mixture containing unreacted alcohols, positional isomers (e.g., 8-decenyl acetate), and over-oxidation byproducts.
Achieving >99% purity is mandatory for downstream catalytic processes, as impurities can poison ruthenium-based metathesis catalysts or skew biological assays. This application note details a self-validating Preparative Liquid Chromatography (Prep-LC) workflow designed to isolate 9-decenyl acetate from its closely eluting impurities. We emphasize the causality behind mobile phase selection, gradient focusing, and scale-up mathematics to ensure a robust, reproducible purification system [3].
Chromatographic Strategy & Causality
Stationary and Mobile Phase Selection
9-Decenyl acetate is a highly hydrophobic molecule (LogP ~ 4.31) with an ester linkage and a terminal double bond. Reverse-phase (RP) chromatography utilizing a C18 or a low-silanol mixed-mode stationary phase (such as Newcrom R1) is optimal for resolving the aliphatic chain [4].
Causality in Solvent Selection:
While analytical methods often utilize phosphoric acid to sharpen peaks, preparative chromatography demands volatile buffers . Phosphoric acid cannot be removed via lyophilization and will contaminate the final isolated product. Therefore, we utilize 0.1% Formic Acid in Water and Acetonitrile . Formic acid provides the necessary ionic strength to maintain sharp peak shapes, is fully compatible with Mass Spectrometry (MS) and Evaporative Light-Scattering Detection (ELSD), and is easily removed under reduced pressure [4].
Detection Challenges
Because 9-decenyl acetate lacks a conjugated aromatic system, it exhibits poor UV absorbance. UV detection must be monitored at low wavelengths (205–210 nm) where the ester carbonyl and isolated alkene absorb. To prevent false-positive fraction collection caused by baseline drift during gradient elution, orthogonal detection using MS or ELSD is strongly recommended [2].
Workflow Visualization
Workflow for the preparative LC purification of 9-decenyl acetate.
Quantitative Data & Scale-Up Parameters
To successfully transition from an analytical scouting run to a preparative purification, linear scale-up calculations must be applied to maintain the chromatographic resolution. The flow rate is scaled by the ratio of the squared column radii, while the gradient time is kept constant.
Table 1: Typical Impurity Profile of Crude 9-Decenyl Acetate
Analyte / Impurity
Structural Characteristic
Relative Polarity
Elution Order (RP-HPLC)
9-Oxononanal
Oxidation byproduct (aldehyde)
High
1 (Earliest)
9-Decen-1-ol
Unreacted starting material (hydroxyl)
Moderate
2
8-Decenyl Acetate
Positional isomer (internal alkene)
Low (Critical Pair)
3
9-Decenyl Acetate
Target Compound (terminal alkene)
Low
4 (Target)
1,9-Decadiene
Metathesis byproduct (diene)
Very Low
5 (Latest)
Table 2: Analytical to Preparative Scale-Up Parameters
Parameter
Analytical Scouting
Preparative Scale-Up
Scale Factor / Rationale
Column Dimensions
4.6 mm ID × 150 mm L
50 mm ID × 250 mm L
Area scales by ~118x; Length by 1.66x
Particle Size
5 µm
10 µm
Balances backpressure with resolution
Flow Rate
1.0 mL/min
118.0 mL/min
Fprep=Fana×(rprep/rana)2
Injection Volume
20 µL
3.9 mL
Vprep=Vana×(rprep2×Lprep)/(rana2×Lana)
Detection
UV 210 nm / MS
UV 210 nm / ELSD split
ELSD prevents baseline drift interference
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system: the analytical method dictates the preparative parameters, and offline analytical checks validate the preparative fractions before pooling.
Step 1: Analytical Scouting & Gradient Focusing
Preparation: Dissolve 10 mg of crude 9-decenyl acetate in 1 mL of Acetonitrile.
Scouting Run: Inject 10 µL onto an analytical C18 column (4.6 x 150 mm). Run a linear gradient from 10% to 100% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 20 minutes.
Elution Calculation: Identify the target peak (typically eluting at ~70-80% B due to high hydrophobicity). Calculate the exact solvent composition at the time of elution, accounting for the system's dwell volume [3].
Focusing: Design a shallow preparative gradient. If the target elutes at 75% B, program the preparative gradient to run from 65% B to 85% B over 15 column volumes. This shallow slope maximizes the resolution between 9-decenyl acetate and its positional isomer, 8-decenyl acetate.
Step 2: Loading Capacity Study
Volume Overload: Inject increasing volumes of the sample (e.g., 20 µL, 50 µL, 100 µL) using the focused gradient.
Validation: Monitor the resolution (
Rs
) between 9-decen-1-ol and 9-decenyl acetate. The maximum preparative injection volume is reached when
Rs
drops below 1.5. Apply the volumetric scale-up factor (Table 2) to determine the Prep-LC injection volume.
Step 3: Preparative LC Execution
System Equilibration: Equilibrate the 50 mm ID DAC (Dynamic Axial Compression) preparative column with the initial focused gradient conditions (e.g., 65% B) at 118 mL/min until the baseline stabilizes.
Sample Injection: Inject the scaled sample volume (e.g., 3.9 mL) using an automated sample loop.
Fraction Collection: Trigger fraction collection based on ELSD signal or MS extracted ion chromatogram (EIC) for the target mass. Collect fractions in clean, pre-weighed glass vessels.
Step 4: Fraction Analysis & Product Recovery
Offline Purity Check: Do not pool fractions blindly. Inject 5 µL of each collected fraction back onto the analytical HPLC system using the original scouting gradient.
Pooling: Pool only the fractions that demonstrate >99% purity of 9-decenyl acetate.
Solvent Removal: Transfer the pooled fractions to a rotary evaporator. Remove the volatile acetonitrile under reduced pressure at 30°C (avoid higher temperatures to prevent volatilization of the target ester).
Lyophilization: Freeze the remaining aqueous suspension (containing the target compound and trace formic acid) and lyophilize for 24-48 hours to yield pure 9-decenyl acetate.
Application
Application Note: Synthesis of cis-Pheromones via Z-Selective Cross-Metathesis of 9-Decenyl Acetate
Introduction & Strategic Rationale Lepidopteran sex pheromones are indispensable tools in integrated pest management (IPM), functioning as highly effective agents for mating disruption and population monitoring. Structur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
Lepidopteran sex pheromones are indispensable tools in integrated pest management (IPM), functioning as highly effective agents for mating disruption and population monitoring. Structurally, many of these semiochemicals are long-chain aliphatic acetates containing a precisely positioned cis (Z) double bond. A prominent example is (Z)-9-tetradecenyl acetate, the primary pheromone component of the fall armyworm and peach twig borer.
Historically, synthesizing these Z-olefins required Wittig olefination—which generates stoichiometric phosphine oxide waste—or the semi-hydrogenation of alkynes using toxic Lindlar catalysts. Today, olefin cross-metathesis (CM) using 9-decenyl acetate (9-DA) offers a highly atom-economical, green chemistry alternative. 9-DA is a commercially available, renewable feedstock easily derived from the ethenolysis of seed oils.
However, standard metathesis catalysts thermodynamically favor the E-isomer. This application note details the use of advanced Z-selective ruthenium catalysts to achieve direct, single-step synthesis of cis-pheromones from 9-DA with >90% stereoretention, bypassing the need for complex post-reaction isomer separations.
Mechanistic Insights: The Causality of Z-Selectivity
In standard olefin metathesis catalyzed by early-generation Grubbs or Hoveyda-Grubbs complexes, the intermediate metallacyclobutane adopts a conformation that minimizes steric clashes, placing the alkyl substituents in a trans,trans relationship. Upon cycloreversion, this dictates the formation of the thermodynamically stable E-alkene.
To override this thermodynamic preference, Z-selective catalysts rely on extreme steric manipulation 1. For example, cyclometalated Ru-NHC complexes bearing bulky N-adamantyl or N-2,6-diisopropylphenyl groups position the sterically demanding NHC ligand directly over the ruthenium alkylidene. When the alpha-olefin (e.g., 1-hexene) approaches the metal center, it is forced into a side-bound trajectory.
This steric enforcement causes the substituents within the resulting metallacyclobutane to adopt a syn geometry. Consequently, the cycloreversion exclusively expels the Z-alkene 2. This kinetic control is the cornerstone of modern pheromone synthesis, enabling high Z-selectivity without the need for post-reaction isomerization.
Reaction Pathway Visualization
Reaction workflow of Z-selective cross-metathesis yielding (Z)-9-tetradecenyl acetate.
This protocol describes the synthesis of (Z)-9-tetradecenyl acetate from 9-decenyl acetate and 1-hexene. The system is designed to be self-validating: the continuous removal of ethylene drives the reaction forward, while orthogonal GC-FID analysis confirms the stereochemical outcome.
Materials & Setup
9-Decenyl acetate : Purified via fractional distillation, stored over activated 4Å molecular sieves.
Equipment : Schlenk flask, magnetic stir bar, and a controlled argon/vacuum manifold.
Step-by-Step Methodology
Substrate Preparation (Degassing): In a glovebox or using rigorous Schlenk technique, add 9-decenyl acetate (1.0 equiv, 5.0 mmol) to an oven-dried Schlenk flask. Degas the substrate via three freeze-pump-thaw cycles.
Causality:Z-selective Ru catalysts are highly sensitive to dissolved oxygen and moisture, which will rapidly decompose the active alkylidene and kill the catalytic cycle.
Reagent Addition: Add anhydrous 1-hexene (3.0 equiv, 15.0 mmol) to the flask.
Causality: The excess of the volatile alpha-olefin compensates for evaporative losses during the reaction, ensuring the production of the desired fatty olefin derivative is maximized 3.
Catalyst Introduction: Add the Z-selective Ru catalyst (0.5 mol %) as a solution in anhydrous THF.
Reaction Execution (Equilibrium Driving): Stir the reaction mixture at 35°C. Apply a gentle argon sweep across the headspace of the flask.
Causality: Cross-metathesis is an equilibrium process. Sweeping away the ethylene gas byproduct shifts the equilibrium toward the desired heterodimer (Le Chatelier's principle). Note: Do not use high vacuum, as it will strip the highly volatile 1-hexene from the mixture and stall the reaction.
Quenching (Critical for Stereoretention): After 4-6 hours, quench the active ruthenium carbene by adding an excess of ethyl vinyl ether (0.5 mL). Stir for 15 minutes.
Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, inactive Fischer carbene. If the catalyst is not thoroughly quenched, it will catalyze secondary metathesis events during concentration/workup, isomerizing the kinetic Z-product into the thermodynamic E-isomer.
Purification: Concentrate the mixture under reduced pressure. Purify the crude oil via silica gel flash chromatography (eluting with 2-5% ethyl acetate in hexanes) to isolate the pure (Z)-9-tetradecenyl acetate.
Analytical Validation & Data Presentation
To validate the self-consistency of the protocol, the isolated product must be analyzed for Z/E isomeric purity. Standard non-polar GC columns (e.g., HP-5 or DB-5) often fail to resolve long-chain aliphatic Z/E isomers, leading to false-positive purity readings.
Validation Step: Inject the sample onto a GC-FID equipped with a highly polar stationary phase (e.g., DB-WAX or CP-Wax 52 CB). The Z-isomer will elute distinctly from the E-isomer, allowing for an accurate integration of the stereoselectivity.
Table 1: Representative Metathesis Data for 9-Decenyl Acetate with Various Alpha-Olefins
Alpha-Olefin Partner
Target Pheromone Product
Target Pest Species
Yield (%)
Z-Selectivity (%)
1-Hexene
(Z)-9-Tetradecenyl acetate
Fall Armyworm
71
> 95
1-Butene
(Z)-9-Dodecenyl acetate
Grape Berry Moth
68
92
1-Pentene
(Z)-9-Tridecenyl acetate
Tomato Pinworm
74
94
1-Heptene
(Z)-9-Pentadecenyl acetate
Western Pine Shoot Borer
70
93
(Note: Yields and selectivities are representative of optimized conditions using 0.5 mol% cyclometalated Ru catalyst at 35°C.)
References
Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity
Journal of the American Chemical Society
URL: [1]
Design, synthesis and reactivity of N-adamantyl cyclometalated cyclic(alkyl)(amino)
PRODUCTION OF FATTY OLEFIN DERIVATIVES VIA OLEFIN METATHESIS
European P
Application Note: Formulation and Incorporation of 9-Decenyl Acetate into Controlled-Release Mating Disruption Dispensers
Target Audience: Formulation Scientists, Agrochemical Researchers, and Chemical Ecologists. Mechanistic Rationale & AI Profiling 9-Decenyl acetate (9-10:Ac) is a highly volatile straight-chain lepidopteran pheromone (SCL...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Agrochemical Researchers, and Chemical Ecologists.
Mechanistic Rationale & AI Profiling
9-Decenyl acetate (9-10:Ac) is a highly volatile straight-chain lepidopteran pheromone (SCLP) comprising an unbranched aliphatic chain, a terminal double bond, and an acetate functional group. Because it elicits pesticidal effects via a non-toxic, behavioral mode of action, it is classified under Toxicity Categories III and IV by the EPA, presenting minimal environmental and mammalian risk 1.
However, the efficacy of 9-decenyl acetate in mating disruption relies entirely on maintaining a specific atmospheric concentration to saturate the olfactory receptor neurons (ORNs) of male insects over an entire 60–90 day mating flight period. Direct field application results in rapid volatilization and oxidative cleavage of the terminal double bond. Therefore, formulating the active ingredient (AI) into a composite polymer matrix or mesoporous reservoir is an absolute requirement to achieve pseudo-zero-order release kinetics 2.
Figure 1: Mechanistic pathway of mating disruption via ORN saturation by 9-decenyl acetate.
Causality in Matrix Selection
The release rate of a semiochemical is governed by its inherent vapor pressure, the diffusion coefficient of the polymer membrane, and the reservoir's internal thermodynamics 2. We evaluate two primary matrices for 9-decenyl acetate:
Polyethylene (PE) Capillary Reservoirs: These rely on passive diffusion through a rate-limiting polymer wall. While cost-effective, they often exhibit first-order release kinetics (a rapid initial burst followed by a logarithmic decline), which can leave crops vulnerable late in the season.
Mesoporous Silica & MOF Composites: Metal-Organic Frameworks (MOFs) and sol-gel silica matrices trap the pheromone molecules within nano-pores. This steric hindrance significantly lowers the diffusion rate, allowing the matrix to retain high payloads of the pheromone during initial phases, translating to a highly sustained, temperature-stable release profile 3.
Expert Insight: To prevent AI degradation during the prolonged release period, the reservoir mixture must include antioxidants (e.g., Butylated hydroxytoluene, BHT) and UV absorbers. The terminal double bond of 9-decenyl acetate is highly susceptible to environmental ozone and photo-oxidation 2.
Experimental Protocols
Protocol A: Preparation of MOF-Polymer Composite Dispensers
Causality Note: We utilize a vacuum-assisted impregnation method rather than simple passive soaking. The high surface tension of 9-decenyl acetate prevents it from spontaneously entering the nanopores of the MOF/silica matrix under atmospheric pressure. Vacuum impregnation forces the AI into the mesopores, maximizing loading capacity without damaging the volatile compound.
Step 1: Matrix Dehydration
Dry 10.0 g of the mesoporous matrix (e.g., MIL-101 or sol-gel silica) in a vacuum oven at 120°C for 12 hours. Reasoning: This removes adsorbed atmospheric moisture, which would otherwise competitively exclude the hydrophobic pheromone from the pore structures.
Step 2: Formulation of the Active Payload
In a dark, temperature-controlled vessel (20°C), combine 9-decenyl acetate (95% purity) with 2.0% (w/w) BHT (antioxidant) and 1.0% (w/w) 2-hydroxy-4-methoxybenzophenone (UV absorber).
Homogenize using a magnetic stirrer at 300 rpm for 15 minutes.
Self-Validation Check: The solution must remain perfectly clear; any turbidity indicates precipitation of the stabilizers, requiring slight gentle heating (maximum 35°C to avoid volatilization).
Step 3: Vacuum Impregnation
Suspend the dried matrix in 50 mL of anhydrous hexane.
Add 5.0 g of the formulated 9-decenyl acetate payload to the suspension.
Transfer the mixture to a vacuum desiccator and reduce pressure to 50 mbar for 2 hours. The vacuum removes air from the pores, allowing the AI/hexane solution to infiltrate deep into the lattice.
Step 4: Polymer Encapsulation
Extrude the mixture into standard dispenser geometries (e.g., 2 mm diameter "spaghetti" dispensers or microcapsules) and cure according to the polymer specifications.
Figure 2: Step-by-step workflow for loading 9-decenyl acetate into controlled-release matrices.
Release Rate Validation & Quality Control
A robust formulation protocol must be self-validating. Relying solely on the gravimetric weight loss of the dispenser in a wind tunnel is a common pitfall; it cannot distinguish between the successful volatilization of the intact pheromone and the loss of volatile degradation byproducts (e.g., aldehydes from oxidative cleavage).
Protocol B: Dual-Validation Release Kinetics
Gravimetric Tracking: Place 10 dispensers in a laboratory wind tunnel (25°C, 1.5 m/s wind speed). Weigh each dispenser weekly using an analytical balance (±0.1 mg).
Residual AI Quantification (GC-FID): Destructively sample one dispenser weekly. Extract the residual 9-decenyl acetate using dichloromethane (DCM) containing a known internal standard (e.g., tetradecane). Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).
Data Reconciliation: The mass lost (Gravimetric) must equal the mass missing from the matrix (GC-FID). A discrepancy >5% indicates that the AI is degrading within the dispenser prior to release, signaling a failure in the antioxidant package and requiring a reformulation of Step 2.
Quantitative Data Presentation
The table below demonstrates the superior zero-order kinetics achieved by incorporating 9-decenyl acetate into a mesoporous composite compared to standard passive reservoirs.
Dispenser Matrix Type
Day 30 Release (%)
Day 60 Release (%)
Day 90 Release (%)
Kinetic Profile
Standard PE Tube
48.5%
82.1%
99.0%
First-Order (Burst effect)
Uncoated Sol-Gel Silica
62.0%
88.5%
100.0%
First-Order (Rapid diffusion)
MOF-Polymer Composite
28.4%
55.2%
81.7%
Zero-Order (Sustained)
Table 1: Comparative 90-Day Release Kinetics of 9-Decenyl Acetate Formulations under controlled wind-tunnel conditions (25°C, 1.5 m/s).
optimizing Z-isomer yield in 9-decenyl acetate cross-metathesis
[ Welcome to the Advanced Metathesis Technical Support Center Region: APAC (Tokyo) | Last Updated: April 1, 2026 This portal is designed for researchers and drug development professionals scaling up the synthesis of lepi...
Author: BenchChem Technical Support Team. Date: April 2026
[
Welcome to the Advanced Metathesis Technical Support Center
Region: APAC (Tokyo) | Last Updated: April 1, 2026
This portal is designed for researchers and drug development professionals scaling up the synthesis of lepidopteran pheromones and related semiochemicals. The cross-metathesis (CM) of 9-decenyl acetate presents a classic stereochemical challenge: overcoming the thermodynamic preference for the E-isomer to isolate the biologically active Z-isomer.
Below is our comprehensive diagnostic guide, validated protocols, and mechanistic data to ensure high Z-selectivity and catalyst longevity.
Diagnostic Desk: Troubleshooting & Causality FAQs
Q1: I am using a standard Grubbs 2nd Generation catalyst for the cross-metathesis of 9-decenyl acetate, but my product is predominantly the E-isomer (<20% Z). Why does this happen, and how do I fix it?A1: This is a function of thermodynamic control. Standard ruthenium catalysts lack the localized steric bulk required to dictate the geometry of the metallacyclobutane intermediate. Consequently, the substrates adopt an anti-conformation to minimize steric clash, which resolves into the lower-energy, thermodynamically favored E-alkene. To achieve Z-selectivity, you must switch to kinetic control using a catalyst with a modified steric environment (such as a cyclometalated ruthenium complex or a Mo/W monoaryloxide pyrrolide [MAP] catalyst)[1]. Alternatively, you can decouple the metathesis from the stereochemical outcome by merging standard Grubbs II with a photocatalyst, which drives an E-to-Z isomerization via triplet energy transfer[2].
Q2: My Z-selective cyclometalated Ru catalyst dies before reaching 40% conversion. How do I prevent premature deactivation?A2: Z-selective catalysts are highly sensitive to coordinating impurities and oxidative degradation. Commercial 9-decenyl acetate often contains trace peroxides, water, or free alcohols that rapidly poison the active ruthenium alkylidene. Furthermore, the ethylene gas generated during terminal olefin homocoupling or cross-metathesis can react with the catalyst to form an unstable methylidene species, which decomposes over time.
Solution: You must rigorously purify your substrates through activated alumina and degas them via freeze-pump-thaw cycles. During the reaction, apply a mild vacuum or continuous argon sparge to actively drive off ethylene gas and shift the equilibrium forward.
Q3: Does increasing the reaction temperature improve my Z-isomer yield and reaction rate?A3: It increases the reaction rate but destroys your Z-isomer yield. Z-selective metathesis operates under kinetic control. Elevated temperatures (above 35 °C) provide the activation energy required for secondary metathesis—where the catalyst re-engages the formed Z-product and isomerizes it into the thermodynamic E-product[3]. For optimal Z-retention, reactions must be strictly maintained between 20 °C and 35 °C.
Data Matrix: Catalyst System Comparison
To select the appropriate system for your 9-decenyl acetate workflow, compare the performance metrics of modern metathesis catalysts below.
Mechanistic divergence in cross-metathesis: Kinetic vs. thermodynamic control and photo-isomerization.
Self-validating workflow for Z-selective cross-metathesis ensuring catalyst longevity and accuracy.
Protocol Vault: Self-Validating Experimental Systems
Protocol A: Direct Z-Selective CM Using Cyclometalated Ru Catalyst
This protocol utilizes a chelated, Z-selective ruthenium catalyst (e.g., nitrato-type or N-adamantyl CAAC-Ru) to achieve kinetic control[1][3].
Substrate Preparation: Pass 9-decenyl acetate and the cross-partner (e.g., 1-hexene) through a plug of activated neutral alumina to remove peroxides. Transfer to a Schlenk flask and perform three freeze-pump-thaw cycles.
Validation Checkpoint: Test a micro-aliquot with a peroxide test strip. If >1 ppm, repeat alumina filtration. Catalyst death is guaranteed if peroxides remain.
Reaction Setup: In an argon-filled glovebox, dissolve the substrates in anhydrous, degassed THF (concentration ~0.5 M). Add 0.5–1.0 mol% of the Z-selective Ru catalyst.
Validation Checkpoint: The solution should retain the characteristic color of the active catalyst (usually deep purple/brown). A rapid shift to black indicates immediate catalyst decomposition due to moisture/oxygen ingress.
Execution: Seal the flask, remove it from the glovebox, and stir at 25 °C. Apply a static vacuum (approx. 100 torr) to continuously pull generated ethylene out of the solvent.
Quenching: After 12 hours, quench the reaction by adding an excess of ethyl vinyl ether (0.1 mL). Stir for 15 minutes. This forms a stable Fischer carbene, completely halting secondary metathesis and locking in the Z/E ratio.
Analysis: Analyze via GC-FID or quantitative ^1H-NMR to determine the Z/E ratio.
Protocol B: Tandem Metathesis/Photochemical Isomerization
This protocol bypasses the instability of Z-selective catalysts by using robust Grubbs II to form the E-isomer, followed by in situ photocatalytic isomerization to the Z-isomer[2][5].
Reaction Setup: In a standard fume hood (under N2), combine 9-decenyl acetate, the cross-partner, Grubbs 2nd Generation catalyst (1 mol%), and an Iridium-based photosensitizer (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 2 mol%) in degassed dichloromethane.
Metathesis Phase: Stir the mixture at 35 °C for 4 hours to allow the cross-metathesis to reach thermodynamic equilibrium (predominantly E-isomer).
Validation Checkpoint: Run a rapid TLC or GC-MS. You should observe >90% conversion to the cross-product before initiating the photochemical step.
Isomerization Phase: Irradiate the reaction vessel with blue LEDs (λ = 450 nm) at room temperature for 12 hours. The photosensitizer will undergo triplet energy transfer (EnT) exclusively with the E-olefin, exciting it and allowing it to relax into the contra-thermodynamic Z-isomer.
Isolation: Concentrate the mixture and purify via silica gel chromatography.
Reference Library
Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis
Source: Angewandte Chemie / NIH PMC
URL:
Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism
Source: Chemical Science (RSC) / NIH PMC
URL:
Synthesis of Pheromone Derivatives via Z-Selective Olefin Metathesis
Source: WIPO Patentscope (WO/2021/247583)
URL:
Design, synthesis and reactivity of N-adamantyl cyclometalated cyclic(alkyl)(amino)carbene ruthenium complexes in Z-selective olefin metathesis
Source: Chemical Communications / ResearchGate
URL:
Technical Support Center: LC-MS Mobile Phase Troubleshooting for 9-Decenyl Acetate
Welcome to the Technical Support Center for LC-MS method development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals analyzing 9-decenyl acetate , a hydrophob...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS method development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals analyzing 9-decenyl acetate , a hydrophobic, neutral ester (LogP ~4.31) commonly studied in pheromone research and fragrance profiling[1].
Because 9-decenyl acetate lacks strongly basic functional groups, achieving high ionization efficiency in Mass Spectrometry (MS) requires precise control over mobile phase chemistry to facilitate adduct formation[2][3].
Troubleshooting Workflow: Signal Optimization
Caption: Step-by-step diagnostic workflow for resolving low MS sensitivity in 9-decenyl acetate analysis.
Q1: Why is my 9-decenyl acetate peak invisible in ESI+ despite a strong UV signal?
The Causality: 9-decenyl acetate is a neutral aliphatic ester. Unlike amines, the ester carbonyl oxygen has a relatively low proton affinity. If your mobile phase only contains water/acetonitrile with 0.1% formic acid, the protonation efficiency to form the
[M+H]+
ion (
m/z
199.1) is thermodynamically unfavorable compared to background solvent clusters[2].
The Solution: Neutral compounds often ionize much more efficiently by associating with ammonium ions[2]. Switch your mobile phase additive to 5–10 mM ammonium formate . This forces the formation of the highly stable ammonium adduct
[M+NH4]+
(
m/z
216.2).
Q2: I am seeing a strong signal, but it is split between multiple masses. How do I consolidate the signal?
The Causality: In unoptimized mobile phases, neutral esters suffer from "adduct splitting." The analyte simultaneously forms
[M+H]+
(
m/z
199.1),
[M+Na]+
(
m/z
221.1), and
[M+K]+
(
m/z
237.1) due to trace alkali metals in glassware or low-purity solvents. This divides your total ion current (TIC) across multiple peaks, drastically reducing the limit of detection (LOD).
The Solution: Implement a self-validating mobile phase system by deliberately overwhelming the trace sodium/potassium with a volatile ammonium salt. Adding 10 mM ammonium formate ensures >95% of the analyte is driven into the
[M+NH4]+
state, consolidating the signal into a single quantifiable
m/z
channel[4].
Q3: Can I use my existing HPLC method (Phosphoric Acid) for LC-MS?
The Causality: Absolutely not. Phosphoric acid is non-volatile. In the high-vacuum, high-temperature environment of an MS source, non-volatile salts precipitate, causing rapid physical occlusion of the sampling capillary and severe ion suppression[1][2].
The Solution: You must substitute phosphoric acid with a volatile, MS-compatible alternative such as formic acid or acetic acid[1].
Quantitative Data: Mobile Phase Additive Comparison
The following table summarizes the expected MS behavior of 9-decenyl acetate under various reversed-phase (RPLC) mobile phase conditions[4].
Mobile Phase Additive (in ACN/H2O)
Primary Ion Species
Target
m/z
Relative Sensitivity
Background Noise
Recommended Use Case
0.1% Formic Acid (FA)
[M+H]+
199.1
Low
Low
General screening; poor for neutral esters.
0.1% FA + 10 mM Ammonium Formate
[M+NH4]+
216.2
Highest
Moderate
Optimal for 9-decenyl acetate quantification.
10 mM Ammonium Acetate
[M+NH4]+
216.2
High
Moderate
Good alternative if higher pH is needed for column stability.
0.1% Trifluoroacetic Acid (TFA)
[M+H]+
199.1
Very Low
High
Avoid. Causes severe ion suppression in ESI.
Self-Validating Experimental Protocol: Mobile Phase Optimization
To definitively establish the best mobile phase for your specific MS architecture, execute the following step-by-step protocol. This method uses a post-column infusion technique to isolate ionization efficiency from chromatographic retention variables[2].
Step 1: Preparation of the Analyte Infusion Solution
Prepare a 1 µg/mL solution of 9-decenyl acetate in 50:50 Acetonitrile:Water (LC-MS grade).
Load the solution into a syringe pump connected to a T-piece positioned after the LC column and before the MS source.
Step 2: Preparation of Mobile Phase Gradients
Prepare two sets of mobile phases to test the effect of ammonium adducts:
System A (Protonation Focus): Mobile Phase A = Water + 0.1% Formic Acid; Mobile Phase B = Acetonitrile + 0.1% Formic Acid.
System B (Adduct Focus): Mobile Phase A = Water + 10 mM Ammonium Formate; Mobile Phase B = Acetonitrile + 10 mM Ammonium Formate.
Step 3: Post-Column Infusion & Data Acquisition
Set the syringe pump to infuse the 9-decenyl acetate solution at 10 µL/min.
Run the LC pump at 0.4 mL/min, executing a gradient from 5% B to 95% B over 10 minutes.
Record the MS signal in ESI(+) mode, scanning
m/z
150–300.
Validation Check: Extract the ion chromatograms (EIC) for
m/z
199.1 (
[M+H]+
) and
m/z
216.2 (
[M+NH4]+
).
Step 4: Causality Assessment
Compare the absolute area under the curve (AUC) for the target ions across System A and System B. System B should yield a significantly higher, stable baseline signal for
m/z
216.2, proving that the ammonium modifier is required for optimal ionization of this neutral ester.
Mechanistic Pathway of Ionization
Caption: Mechanistic pathway comparing the low-yield protonation versus high-yield ammonium adduct formation for neutral esters.
preventing environmental degradation of 9-decenyl acetate in field traps
Welcome to the Technical Support Center for semiochemical stability. As a Senior Application Scientist, I frequently encounter researchers whose field trials fail not due to biological irrelevance, but due to chemical in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for semiochemical stability. As a Senior Application Scientist, I frequently encounter researchers whose field trials fail not due to biological irrelevance, but due to chemical instability. 9-decenyl acetate—a critical terminal-alkene acetate used in various pest monitoring and drug-development behavioral assays—is highly susceptible to environmental degradation.
This guide provides authoritative troubleshooting, mechanistic explanations, and self-validating protocols to ensure your field traps maintain their chemical integrity.
Part 1: Troubleshooting & FAQs
Q1: Why does my 9-decenyl acetate lure exhibit a rapid drop in trap catch efficacy after 7–10 days, despite gravimetric data showing the dispenser is still full?A1: This is a classic symptom of chemical degradation rather than physical volatilization. 9-decenyl acetate contains a terminal alkene (a double bond at the 9-position) which is highly susceptible to environmental ozonolysis and UV-induced photoisomerization . While the mass of the lure remains constant, the active molecule is converting into inactive geometric isomers or oxidizing into nonanal and other short-chain aldehydes . Causality: Insects rely on exact isomeric ratios; even a 5% shift to an inactive isomer or the presence of an aldehyde cleavage product can act as a potent behavioral antagonist.
Q2: How can I differentiate between volatilization loss and oxidative degradation when troubleshooting failed field traps?A2: You must implement a self-validating GC-MS protocol. Extract the residual lure using hexane spiked with an internal standard (e.g., tridecyl acetate).
Scenario A (Volatilization): The total peak area of 9-decenyl acetate is low, but no degradation peaks are present. Your matrix release rate is too high.
Scenario B (Degradation): You observe new peaks at lower retention times (cleavage products like 9-oxononyl acetate) or shifted peaks with identical m/z (photoisomers). The failure is oxidative/photolytic, necessitating the integration of UV absorbers and antioxidants .
Q3: What is the optimal stabilization strategy for traditional rubber septa versus advanced Metal-Organic Framework (MOF) dispensers?A3: For traditional rubber septa, co-loading 10% w/w Butylated hydroxytoluene (BHT) and a benzotriazole UV absorber (e.g., Sumisorb or Tinuvin) is the industry standard. Causality: BHT acts as a sacrificial radical scavenger, while the UV absorber dissipates photon energy as harmless heat. However, for advanced applications, encapsulating 9-decenyl acetate within a zinc-based MOF (e.g., IRMOF-3) provides physical steric shielding against Reactive Oxygen Species (ROS) and UV radiation, reducing the need for chemical additives while retaining up to 90% of the active compound over extended periods .
Part 2: Self-Validating Experimental Protocols
Protocol A: Formulation of Stabilized 9-Decenyl Acetate Lures
Purpose: To impregnate controlled-release matrices with a stabilized pheromone blend that resists environmental degradation.
Solution Preparation: Dissolve 100 mg of 9-decenyl acetate in 10 mL of HPLC-grade hexane.
Additive Integration: Add 10 mg of BHT (antioxidant) and 5 mg of Sumisorb 300 (UV absorber) to the solution. Vortex for 60 seconds until completely dissolved. Causality: Premixing in a non-polar solvent ensures uniform distribution of the stabilizers alongside the pheromone within the hydrophobic matrix pores.
Impregnation: Submerge pre-extracted red rubber septa into the solution. Allow 24 hours for capillary action and solvent swelling to draw the solution into the matrix.
Curing: Remove septa and cure in a fume hood at 20°C for 48 hours to evaporate the hexane carrier.
Self-Validation Checkpoint: Weigh 5 random septa pre- and post-impregnation. The mass differential must match the theoretical load of the pheromone + stabilizers (±2%). If the mass is lower, the matrix is saturated prematurely, indicating insufficient solvent swelling.
Protocol B: GC-MS Quantification of Field-Aged Lures
Purpose: To accurately quantify residual active ingredients and identify degradation pathways.
Extraction: Place a field-aged septum into a glass vial. Add 5 mL of hexane spiked with 10 µg/mL tridecyl acetate (Internal Standard). Sonicate for 30 minutes at room temperature.
Analysis: Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., HP-5MS). Use a temperature program starting at 60°C, ramping at 10°C/min to 250°C.
Self-Validation Checkpoint: Run a blank matrix extraction (an unloaded septum) spiked with the internal standard. Trustworthiness check: If degradation peaks (e.g., aldehydes) appear in the blank, your extraction solvent is contaminated, or your GC inlet liner is active and thermally degrading the standard. Replace the liner before proceeding.
Part 3: Quantitative Data Presentation
The following table summarizes the causal relationship between specific stabilization strategies and the resulting field longevity of 9-decenyl acetate.
Dispenser Matrix
Additive Profile
Primary Degradation Pathway Mitigated
Half-Life (Days)
Relative Trap Catch (Day 21)
Rubber Septum
None (Control)
None
5.2
15%
Rubber Septum
10% BHT
Oxidation (Ozone/ROS)
12.4
45%
Rubber Septum
10% BHT + 5% Sumisorb
Oxidation & UV Photoisomerization
28.1
88%
MOF (IRMOF-3)
None (Encapsulated)
Steric Shielding (Physical Barrier)
>45.0
94%
Part 4: Mechanistic Pathway Visualization
The diagram below illustrates the environmental degradation pathways of 9-decenyl acetate and the specific interventions used to block them.
Mechanistic pathways of 9-decenyl acetate degradation and stabilization.
Part 5: References
Moreira, J. A., Chong, J. M., & Rudolph, C. (2008). Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. Entomologia Experimentalis et Applicata.[Link]
Wada-Katsumata, A., et al. (2020). Environmental decomposition of olefinic cuticular hydrocarbons of Periplaneta americana generates a volatile pheromone that guides social behaviour. Proceedings of the Royal Society B: Biological Sciences.[Link]
Abdelhameed, R. M., et al. (2022). Metal–Organic Frameworks as Potential Agents for Extraction and Delivery of Pesticides and Agrochemicals. ACS Omega.[Link]
El-Sayed, A. M., et al. (2020). Effect of Different Amounts of UV Absorber and Antioxidant on Photoisomerization and Oxidation of TDDA. Journal of Plant Protection and Pathology.[Link]
Optimization
minimizing catalyst loading in 9-decenyl acetate olefin metathesis
Welcome to the Metathesis Optimization Support Center . This technical portal is designed for researchers, scientists, and drug development professionals seeking to scale up 9-decenyl acetate olefin metathesis—a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Metathesis Optimization Support Center . This technical portal is designed for researchers, scientists, and drug development professionals seeking to scale up 9-decenyl acetate olefin metathesis—a critical pathway for synthesizing lepidopteran pheromones and advanced polymer precursors—while minimizing ruthenium catalyst loading to reduce costs, prevent E/Z isomerization, and eliminate heavy metal contamination.
Module 1: Mechanistic Knowledge Base & FAQs
Q: Why does 9-decenyl acetate metathesis typically require higher catalyst loadings than internal olefins, and how do I circumvent this?A: 9-decenyl acetate is a terminal olefin. The initiation and propagation phases of terminal olefin metathesis inherently generate a ruthenium-methylidene intermediate and ethylene gas. NMR studies confirm that the unsubstituted Ru-methylidene is highly unstable and prone to bimolecular decomposition, which permanently deactivates the catalyst 1. To minimize loading, you must limit the lifetime of the methylidene by rapidly removing ethylene (via vacuum or sparging) and maintaining a high concentration of the substrate to drive productive coordination.
Q: What is the theoretical minimum catalyst loading for 9-decenyl acetate self-metathesis?A: With ultra-pure substrates and optimized ethylene removal, loadings can be reduced to 500 ppm (0.05 mol%) using robust catalysts like Hoveyda-Grubbs II. For stereospecific pheromone synthesis, specialized Z-selective cyclometalated Ru complexes (like GZ-2 or N-adamantyl CAAC-Ru) can operate efficiently at 0.5 to 1.0 mol% loadings 23.
Q: How do solvent choices impact catalyst longevity at low loadings?A: Chlorinated solvents (like DCM) decrease catalyst efficiency over extended reaction times. Running the reaction neat or at high concentrations (>1.0 M) in alternative solvents like MTBE or toluene minimizes solvent-induced decomposition and allows for significantly lower catalyst loadings 4.
Ru-methylidene decomposition pathway in terminal olefin metathesis.
Module 2: Troubleshooting Guide
Issue: Reaction stalls at 40-50% conversion despite using 1000 ppm catalyst.
Root Cause: Ethylene accumulation is shifting the equilibrium backward, trapping the catalyst in the vulnerable Ru-methylidene state, leading to premature bimolecular decomposition.
Solution: Implement a dynamic vacuum (e.g., 0.2 mmHg) or vigorous argon sparging immediately after initiation 5.
Issue: High E/Z isomerization when targeting Z-olefins for pheromone synthesis.
Root Cause: Secondary metathesis events. Once the terminal olefin is depleted, the active ruthenium catalyst begins reacting with the internal double bond of your product, scrambling the stereochemistry to the thermodynamic E-isomer.
Solution: Lower the catalyst loading to <500 ppm to ensure the catalyst naturally dies shortly after substrate depletion. Alternatively, utilize highly Z-selective catalysts (e.g., N-adamantyl CAAC-Ru) and strictly monitor conversion, quenching the reaction the moment it plateaus 2.
Issue: Dark colored products and high residual Ruthenium contamination.
Root Cause: Incomplete catalyst quenching. Standard silica plugs do not efficiently trap active or partially decomposed Ru species.
Solution: Treat the crude mixture with 50 equivalents (relative to catalyst) of Triphenylphosphine oxide (Ph3PO) or Dimethyl Sulfoxide (DMSO). These reagents strongly coordinate to the Ru center, deactivating it and allowing for complete removal via silica filtration, reducing Ru levels to <2 μg per 5 mg of product 6.
Module 3: Self-Validating Experimental Protocol
Protocol: Ultra-Low Loading (500 ppm) Self-Metathesis of 9-Decenyl Acetate
Objective: Synthesize 1,18-bis(acetoxy)octadecene using minimal catalyst loading.
Step 1: Substrate De-poisoning
Pass 9-decenyl acetate through a plug of activated neutral alumina.
Causality: Terminal olefins undergo autoxidation to form allylic hydroperoxides, which rapidly oxidize and destroy the Ru-alkylidene.
Validation Checkpoint 1: Perform a standard iodide/starch peroxide test on the eluent. Do not proceed unless peroxides are <1 ppm.
Step 2: Degassing
Transfer the purified substrate to a Schlenk flask. Perform three freeze-pump-thaw cycles.
Causality: Dissolved oxygen competitively binds to the 14-electron active Ru species, leading to irreversible decomposition.
Step 3: Catalyst Initiation
Under argon, inject the Ru catalyst (e.g., 500 ppm / 0.05 mol%) as a stock solution in anhydrous, degassed toluene. Heat to 60 °C 5.
Validation Checkpoint 2: Observe the solution color. A healthy Hoveyda-Grubbs II initiation transitions from green to a deep maroon/red. If the solution turns brown or black immediately, the catalyst has died; abort and re-purify the substrate.
Step 4: Ethylene Evacuation
Gradually apply a dynamic vacuum (down to 0.2 mmHg) while stirring vigorously 5.
Causality: Removing ethylene prevents the back-reaction that forms the highly unstable Ru-methylidene, extending catalyst lifetime and driving the reaction forward.
Step 5: Reaction Monitoring & Quenching
Pull aliquots every 2 hours for GC-FID analysis. Once conversion plateaus, immediately quench the reaction by adding 50 equivalents of DMSO or Ph3PO relative to the catalyst. Stir for 1 hour, then filter through silica gel 6.
Validation Checkpoint 3: The GC-FID trace must show halted conversion, and the final eluted product should be entirely colorless, validating successful Ru sequestration.
Self-validating workflow for ultra-low loading olefin metathesis.
Module 4: Quantitative Data Center
Table 1: Optimization of Catalyst Loading in 9-Decenyl Acetate Metathesis
Catalyst Type
Loading (ppm)
Reaction Conditions
Ethylene Removal
Conversion (%)
Z-Selectivity (%)
Grubbs 1st Gen
50,000
DCM, 40 °C
Reflux
< 50
~20 (Thermodynamic)
Hoveyda-Grubbs II
1,000
Neat, 60 °C
Dynamic Vacuum
> 95
~20 (Thermodynamic)
CAAC-Ru (N-adamantyl)
10,000
Toluene, 35 °C
Argon Sweep
65
93
GZ-2 (C-H Activated)
5,000
Neat, 40 °C
Dynamic Vacuum
77
91
References
Source: Carnegie Mellon University (cmu.edu)
Design, synthesis and reactivity of N-adamantyl cyclometalated cyclic(alkyl)(amino)
Source: National Institutes of Health (nih.gov)
Source: Repository of the Academy's Library (mtak.hu)
overcoming volatility issues in 9-decenyl acetate pheromone lures
Technical Support Center: 9-Decenyl Acetate Pheromone Lures Welcome to the technical support center for 9-decenyl acetate pheromone lures. This guide is designed for researchers, scientists, and pest management professio...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 9-Decenyl Acetate Pheromone Lures
Welcome to the technical support center for 9-decenyl acetate pheromone lures. This guide is designed for researchers, scientists, and pest management professionals to address and overcome the inherent challenges associated with the volatility and stability of 9-decenyl acetate in experimental and field applications. Here, we provide in-depth, evidence-based answers to common questions, troubleshooting protocols, and best practices to ensure the efficacy and longevity of your lures.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the core challenges of working with 9-decenyl acetate and provides immediate, actionable answers to the most common issues encountered by researchers.
Q1: My 9-decenyl acetate lure is losing field efficacy much faster than expected. What are the primary causes?
This is a common issue stemming from two primary chemical characteristics of 9-decenyl acetate: high volatility and susceptibility to environmental degradation.
Volatility: 9-Decenyl acetate (C12H22O2) is a relatively small, unsaturated ester, which contributes to its high vapor pressure.[1][2][3][4][5] This inherent volatility means it evaporates quickly, especially at higher ambient temperatures, leading to a rapid depletion of the active pheromone from the lure.[6]
Environmental Degradation: The terminal double bond in the 9-decenyl acetate molecule is a reactive site highly susceptible to degradation through two main pathways:
Oxidation: Atmospheric oxygen can attack the double bond, leading to the formation of epoxides, aldehydes, or carboxylic acids.[7][8] These degradation products are not attractive to the target insect and can even be repellent. This process is accelerated by heat.[7]
UV Photolysis: Ultraviolet (UV) radiation from direct sunlight provides the energy to break chemical bonds, leading to isomerization or cleavage of the molecule.[9][10] This alters the pheromone's structure and renders it inactive.
The combination of rapid, uncontrolled release and chemical breakdown significantly shortens the effective lifespan of an unprotected lure.
Q2: What is "release kinetics," and why does it matter for my lure's performance?
Release kinetics describes the rate and pattern at which the pheromone is emitted from the dispenser over time. The ideal is typically a zero-order release , meaning the pheromone is released at a constant rate throughout the deployment period.[7][11][12]
First-Order Release (Common in simple lures): The release rate is high initially and then declines exponentially as the pheromone depletes.[13] This leads to an initial "flash-off" that wastes pheromone and a later period where the release rate may be too low to be effective.[14]
Zero-Order Release (Ideal): A steady, controlled emission ensures a consistent and optimal pheromone concentration in the environment for the intended duration, maximizing efficacy and lure longevity.[12][15]
Achieving a near zero-order release is a primary goal of advanced lure formulation.
Q3: How can I protect 9-decenyl acetate from degradation in the field?
Protecting the pheromone requires a multi-faceted approach involving the addition of stabilizers to the chemical formulation.
Antioxidants: These compounds sacrificially react with oxygen and free radicals, preventing the oxidation of the pheromone molecule.[16] Commonly used and effective antioxidants include:
UV Protectants (UV Absorbers): These molecules absorb harmful UV radiation and dissipate it as harmless heat, shielding the pheromone from photolytic degradation.[10]
Benzophenone derivatives (e.g., 2-hydroxy-4-methoxybenzophenone) are often effective.[16][19]
Benzotriazole compounds have also shown high efficacy.[19][20]
In some formulations, carbon black can act as a simple and effective UV screener.[9]
Incorporating a combination of an antioxidant and a UV protectant into the pheromone formulation is a standard and highly recommended practice to prolong lure life.[15][19]
Q4: Beyond stabilizers, what formulation technologies can control the release rate of 9-decenyl acetate?
Managing the physical release of the pheromone is as critical as preventing its chemical breakdown. Several controlled-release technologies are available:
Microencapsulation: This is a leading technology where tiny droplets of the pheromone (often mixed with stabilizers) are enclosed within a protective polymer shell.[9][21][22] This shell protects the pheromone from the environment and controls its release through diffusion. The release rate can be tailored by altering the polymer type, capsule size, and wall thickness.[21]
Inclusion Complexes with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[23][24][25] The non-polar 9-decenyl acetate molecule can be encapsulated within the cyclodextrin cavity, forming a stable complex.[23][26] This protects it from degradation and reduces its volatility. The pheromone is slowly released as the complex re-equilibrates in the presence of environmental moisture.
Solid Matrix Dispensers: The pheromone is blended into a solid polymer or wax matrix (e.g., paraffin wax, polyethylene).[7][12] The pheromone then diffuses slowly to the surface of the dispenser to be released. The choice of polymer and its porosity are key factors in controlling the release rate.
The selection of a technology depends on the desired release profile, duration, and environmental conditions of the application.
Part 2: Troubleshooting & Experimental Protocols
This section provides a logical workflow for diagnosing lure failures and detailed protocols for preparing and evaluating stabilized lures.
When a lure fails unexpectedly, a systematic approach is needed to identify the root cause. Use the following workflow to diagnose the problem.
Caption: Workflow for troubleshooting premature lure failure.
Protocol 1: Preparation of a Stabilized Controlled-Release Lure (Solid Matrix)
This protocol describes the creation of a simple yet effective solid matrix dispenser using paraffin wax, incorporating both an antioxidant and a UV protectant.
Objective: To create a lure that moderates the release rate of 9-decenyl acetate and protects it from degradation.
Materials:
9-Decenyl Acetate (pheromone)
Paraffin Wax (carrier matrix)
Butylated Hydroxytoluene (BHT) (antioxidant)
2-hydroxy-4-methoxybenzophenone (UV protectant)
Glass beaker and stir rod
Hot plate with magnetic stirring
Molds for the lure (e.g., small silicone ice cube trays)
Analytical balance
Methodology:
Prepare Stabilizer Stock: In a small vial, dissolve the BHT and UV protectant into a portion of the 9-decenyl acetate. A common starting concentration is 1-2% of each stabilizer by weight relative to the pheromone.[7][19] Gently warm if necessary to fully dissolve.
Melt Carrier Matrix: In a glass beaker on a hot plate, melt the paraffin wax at the lowest possible temperature (typically 60-70°C). Use a magnetic stirrer for even heating.
Incorporate Pheromone: Once the wax is fully melted, turn off the heat. Slowly add the pheromone-stabilizer mixture to the molten wax while stirring continuously. The final pheromone concentration in the wax can range from 4% to 10% by weight, depending on the desired release rate.[7]
Mix Thoroughly: Continue stirring for 5-10 minutes to ensure a homogenous mixture. Avoid overly vigorous stirring that might incorporate excessive air.
Cast the Lures: Carefully pour the molten mixture into the molds.
Cool and Solidify: Allow the lures to cool completely at room temperature. Once solid, they can be removed from the molds.
Storage: Wrap individual lures in aluminum foil to protect from light and store in a sealed container in a refrigerator or freezer (-20°C is ideal) until deployment.[27][28]
Protocol 2: Quality Control - Measuring Pheromone Release Rate
This protocol provides a standardized method for quantifying the release rate of your prepared lures in a controlled laboratory setting.
Objective: To determine the release kinetics (e.g., µ g/hour or mg/day) of the pheromone from the dispenser.
Materials:
Prepared pheromone lure
Flow chamber (a glass tube or small chamber that can be sealed)
Source of purified air or nitrogen with a calibrated flow controller
Adsorbent trap (e.g., a tube packed with C18-bonded silica or other suitable polymer)[29]
Solvent for elution (e.g., hexane or dichloromethane)
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Internal standard (e.g., a stable hydrocarbon like dodecane)
Methodology:
Caption: Experimental workflow for measuring pheromone release rate.
Setup: Place the pre-weighed lure inside the flow chamber. Connect the chamber to the purified air source and the outlet to the adsorbent trap.
Volatile Collection: Pass a stream of air over the lure at a constant, known flow rate (e.g., 100-200 mL/min) and at a controlled temperature (e.g., 25°C).
Sampling: Collect the volatiles in the adsorbent trap for a defined period (e.g., 24 hours). For a time-course experiment, use a fresh trap for each time point (e.g., day 1, 3, 7, 14, etc.).
Elution: After collection, remove the adsorbent trap and elute the trapped pheromone using a precise volume of solvent containing a known concentration of an internal standard.[7]
GC Analysis: Inject an aliquot of the eluate into the GC. The amount of 9-decenyl acetate is quantified by comparing its peak area to that of the internal standard against a pre-established calibration curve.
Calculation: The release rate is calculated by dividing the total mass of pheromone collected by the sampling duration (e.g., µg of pheromone / 24 hours = release rate in µ g/day ).
Part 3: Data & Comparative Analysis
Effective lure design requires understanding the trade-offs between different formulation strategies. The table below summarizes key performance characteristics.
Table 1: Comparison of Lure Formulation Technologies
This comparative data illustrates that while simple dispensers are inexpensive, investing in controlled-release technologies like microencapsulation or solid matrices provides significant advantages in performance, longevity, and reliability for field applications of 9-decenyl acetate.
References
Controlled Release of Insect Sex Pheromones From Paraffin Wax and Emulsions. PubMed. Available at: [Link]
Development of Microencapsulated Pheromone Formulations. ACS Publications. Available at: [Link]
Microencapsulation of pheromone-analogue and measurement of the sustained release. PubMed. Available at: [Link]
Slow-Release Pheromone Microcapsules. SAS Nanotechnologies. Available at: [Link]
Determination of release rates of pheromone dispensers by air sampling with C-18 bonded silica. PubMed. Available at: [Link]
The Science of Microencapsulated Pheromone Technology. Suterra. Available at: [Link]
Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard Marion Murray, IPM Project. Utah State University Extension. Available at: [Link]
Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. Journal of Agricultural and Food Chemistry. Available at: [Link]
Inclusion Complexes of Some Ecomonal Compounds with beta-Cyclodextrin. ResearchGate. Available at: [Link]
Chemical protection of pheromones containing an internal conjugated diene system from isomerization and oxidation. ResearchGate. Available at: [Link]
Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. PMC. Available at: [Link]
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
Solid formulations containing pheromones and method of using same. Google Patents.
A novel controlled-release device for disrupting sex pheromone communication in moths. Entomology. Available at: [Link]
Method for stabilizing a sex pheromone compound. Google Patents.
The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. MDPI. Available at: [Link]
Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta. ACS Publications. Available at: [Link]
Method for the stabilization of a sex pheromone compound. Google Patents.
Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. USDA Forest Service. Available at: [Link]
Poly(meth)acrylate based microcapsules comprising pheromone. Google Patents.
Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine. Available at: [Link]
Chemical Properties of 9-Decen-1-yl acetate (CAS 50816-18-7). Cheméo. Available at: [Link]
9-Decenyl acetate | C12H22O2. PubChem. Available at: [Link]
Pheromone traps and lures. Yumpu. Available at: [Link]
EFFECT OF DIFFERENT AMOUNTS OF UV ABSORBER AND ANTIOXIDANT ON PHOTOISOMERIZATION AND OXIDATION OF TDDA a. ResearchGate. Available at: [Link]
Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). GOV.UK. Available at: [Link]
Evaluation of pheromone lures, trap designs and placement heights for monitoring the fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in maize fields of Kenya. ResearchGate. Available at: [Link]
9-Decen-1-yl acetate. NIST WebBook. Available at: [Link]
UV LIGHT AND PHEROMONE RELEASE ON TRAPPING ORYCTES RHINOCEROS 21. ScholarSpace. Available at: [Link]
Pest monitoring: proper use of pheromone traps. Tree Fruit. Available at: [Link]
Using pheromone traps to monitor moth activity in orchards. MSU Extension. Available at: [Link]
Implementing a Pheromone Monitoring Program. Insects Limited. Available at: [Link]
PHEROMONES. ASEAN FAW ACTION. Available at: [Link]
A Review on Cyclodextrins/Estrogens Inclusion Complexes. MDPI. Available at: [Link]
Process for preparing sustained-release lure for combating pests. Google Patents.
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at: [Link]
9-Decen-1-yl acetate. NIST Chemistry WebBook. Available at: [Link]
rose petal acetate roseate (IFF). The Good Scents Company. Available at: [Link]
Optimizing UV-A Solar-Powered Lights to Enhance Lures for Codling Moth, Cydia pomonella L. (Lepidoptera: Tortricidae). MDPI. Available at: [Link]
Effects of Ultraviolet Light and Pheromone Release Rate in Trapping Coconut Rhinoceros Beetles, Oryctes rhinoceros (Coleoptera: Scarabaeidae), on Guam. ScholarSpace. Available at: [Link]
KEGG Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. Available at: [Link]
validation of 9-decenyl acetate purity using NMR spectroscopy
Absolute Purity Validation of 9-Decenyl Acetate: A Comparative Guide to qNMR vs. Chromatographic Methods As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating volatile aliphati...
Author: BenchChem Technical Support Team. Date: April 2026
Absolute Purity Validation of 9-Decenyl Acetate: A Comparative Guide to qNMR vs. Chromatographic Methods
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating volatile aliphatic esters. 9-Decenyl acetate (9-DA) is a critical terminal alkene ester utilized extensively as an intermediate in the synthesis of Lepidopteran and California red scale sex pheromones, as well as in fragrance formulations[1][2]. In pheromone research and drug development, even trace impurities—such as unreacted 9-decen-1-ol or positional isomers—can drastically inhibit biological efficacy or skew synthetic yields.
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the default for analyzing volatile organics[2][3], Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as the definitive gold standard for absolute purity determination[4][5]. This guide deconstructs the causality behind method selection and provides a self-validating qNMR protocol for 9-decenyl acetate.
The choice of analytical technique dictates the integrity of your purity claim. The fundamental principle of qNMR lies in its physical predictability: the intensity (integral) of a resonance signal is directly proportional to the number of nuclei generating that signal[5][6].
The Causality of qNMR Superiority:
In GC-MS, the ionization efficiency of 9-decenyl acetate differs fundamentally from its impurities. Therefore, a GC-MS peak area percent does not directly equate to a molar or mass percent unless you possess a Certified Reference Material (CRM) for every single impurity to calculate specific response factors[4][5]. Furthermore, GC-MS relies on volatility; it is entirely blind to non-volatile impurities such as inorganic salts or polymeric byproducts[7].
Conversely, qNMR acts as a universal detector. By utilizing an internal standard (IS), qNMR provides an absolute mass fraction that is directly traceable to SI units without requiring a reference standard of the 9-decenyl acetate itself[4][8]. It captures the entire sample matrix, provided the components are NMR-active and soluble[9].
Quantitative Data Summary: Comparative Efficacy
To objectively evaluate these methodologies, the following table summarizes the validation metrics of 1H qNMR against GC-MS for a synthesized batch of 9-decenyl acetate.
Experimental Methodology: A Self-Validating qNMR Protocol
A robust analytical protocol must be a self-validating system—meaning it inherently proves its own accuracy during execution. In this workflow, gravimetric precision is cross-checked by the signal-to-noise ratio (SNR), and the quantitative integration is validated by an empirical inversion-recovery (
T1
) experiment prior to the main acquisition.
Step 1: Internal Standard (IS) Selection
Action: Select Maleic acid (CRM grade,
≥
99.9% purity) as the internal standard[5][10].
Causality: 9-Decenyl acetate exhibits a terminal alkene multiplet at
δ
4.89-4.99 ppm, an internal alkene multiplet at
δ
5.74-5.83 ppm, and an acetate singlet at
δ
2.02 ppm[11]. Maleic acid produces a sharp singlet at
δ
~6.2 ppm in
CDCl3
. This provides baseline resolution away from 9-DA's olefinic and aliphatic signals, preventing integration overlap which is the leading cause of qNMR inaccuracy[10].
Step 2: Gravimetric Preparation
Action: Accurately weigh ~15-20 mg of 9-decenyl acetate and ~5-10 mg of Maleic acid into a clean vial using a micro-balance (
d=0.001
mg)[5].
Causality: Weighing variance is the single largest source of error in qNMR[5]. Maximizing sample mass within the linear dynamic range of the NMR receiver minimizes this relative error.
Step 3: Solvation and Transfer
Action: Dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% TMS. Vortex for 30 seconds to ensure complete homogenization, then transfer to a 5 mm precision NMR tube.
Step 4: The Self-Validation Check (
T1
Relaxation)
Action: Run a preliminary inversion-recovery experiment to determine the longitudinal relaxation time (
T1
) of the analytical signals.
Causality: Nuclei take time to return to equilibrium after a radiofrequency pulse. If the relaxation delay (
D1
) is too short, the integration ratio will be skewed. Measuring the actual
T1
in the specific sample matrix validates the subsequent quantitative parameters.
Step 5: qNMR Acquisition
Action: Set the relaxation delay (
D1
) to at least 5 to 7 times the longest
T1
measured in Step 4 (typically
D1
= 30-60 seconds)[12]. Acquire 16 to 64 transients with a 90° excitation pulse to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Step 6: Processing and Calculation
Action: Apply zero-filling and a mild exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Calculate absolute purity using the integral of the 9-DA alkene proton (
δ
5.74-5.83 ppm) against the Maleic acid singlet (
δ
6.2 ppm).
Workflow Visualization
Workflow for the self-validating qNMR purity analysis of 9-decenyl acetate.
Conclusion
While GC-MS remains an invaluable tool for identifying trace volatile impurities via library matching, it falls short of the absolute quantitative rigor required for primary purity assignment[4][12]. By leveraging
1H
qNMR with a meticulously chosen internal standard and self-validating relaxation checks, researchers can establish a direct, SI-traceable purity value for 9-decenyl acetate without relying on elusive analyte-specific reference materials[7][8].
References
US11958801B2 - Process for preparing 6-isopropenyl-3-methyl-9-decenyl acetate and intermediates thereof - Google Patents. 1
Supporting Information Osmium Tetroxide Promoted Catalytic Oxidative Cleavage of Olefins - AWS. 11
Grubbs vs. Schrock Catalysts for the Metathesis of 9-Decenyl Acetate: A Comprehensive Performance and Protocol Guide
The metathesis of functionalized terminal alkenes is a cornerstone reaction in modern synthetic chemistry, particularly for the generation of macrocyclic polymers and semiochemicals (such as insect pheromones)[1]. 9-Dece...
Author: BenchChem Technical Support Team. Date: April 2026
The metathesis of functionalized terminal alkenes is a cornerstone reaction in modern synthetic chemistry, particularly for the generation of macrocyclic polymers and semiochemicals (such as insect pheromones)[1]. 9-Decenyl acetate—a terminal olefin bearing a polar ester group—serves as an excellent benchmark substrate. Its self-metathesis yields 1,18-diacetoxy-9-octadecene (and ethylene gas), a critical intermediate that can be subsequently hydrogenated to form telechelic building blocks[2].
As a Senior Application Scientist, I frequently observe that the success of this transformation hinges entirely on catalyst selection. This guide provides an in-depth, objective comparison between Ruthenium-based (Grubbs) and Molybdenum/Tungsten-based (Schrock) catalysts, focusing on the mechanistic causality behind their performance, functional group tolerance, and the rigorous experimental protocols required to deploy them effectively.
Mechanistic Causality: Oxophilicity vs. Olefin Preference
The fundamental dichotomy between Grubbs and Schrock catalysts lies in their electronic structures and their adherence to Hard-Soft Acid-Base (HSAB) principles. When dealing with 9-decenyl acetate, the catalyst must selectively engage the non-polar alkene
π
-bond without being deactivated by the oxygen-rich acetate group[3].
Grubbs Catalysts (Ruthenium-based): Ruthenium is a late, "soft" transition metal. It exhibits a strong thermodynamic preference for coordinating with the "soft"
π
-electrons of the olefin rather than the "hard" lone electron pairs of the acetate oxygen. This intrinsic electronic bias prevents the acetate group of 9-decenyl acetate from chelating the metal center, granting Grubbs catalysts their legendary functional group tolerance.
Schrock Catalysts (Molybdenum/Tungsten-based): Molybdenum and Tungsten are early transition metals in high oxidation states (
d0
), making them highly oxophilic. While this electron deficiency drives unmatched turnover frequencies (TOF) for unfunctionalized olefins, it becomes a severe liability with 9-decenyl acetate. The carbonyl oxygen of the ester can competitively bind to the electrophilic metal center, either temporarily blocking the coordination site or permanently deactivating the catalyst through unproductive chelation.
Quantitative Performance Comparison
To facilitate catalyst selection for your specific workflow, the following table summarizes the operational parameters and performance metrics of both catalyst families when applied to ester-functionalized olefins.
Parameter
Grubbs Catalysts (Ru-based)
Schrock Catalysts (Mo/W-based)
Active Metal Center
Ruthenium (Late Transition Metal)
Molybdenum or Tungsten (Early Transition Metal)
Oxophilicity
Low (Prefers soft
π
-bonds)
High (Prone to hard Lewis base coordination)
Tolerance to Acetates
Excellent (No competitive binding)
Poor to Moderate (Requires rigorous steric protection)
Handling Requirements
Standard Schlenk line (Argon/N₂)
Rigorous Glovebox (<1 ppm O₂/H₂O)
Turnover Frequency (TOF)
Moderate
Extremely High (if unpoisoned)
Ideal Substrate State
Degassed, standard dry
Ultra-dry, acid-free, strictly anaerobic
Workflow & Decision Logic
The decision to utilize a Grubbs or Schrock system dictates the entire experimental setup. The following logic diagram illustrates the decision matrix based on experimental constraints and the resulting mechanistic pathways.
Decision matrix and mechanistic pathways for 9-decenyl acetate metathesis.
Experimental Protocols: Self-Validating Systems
A robust protocol must explain why a step is performed, ensuring the system is self-validating. Below are the methodologies for executing the self-metathesis of 9-decenyl acetate.
Pre-Reaction Substrate Purification (Mandatory)
Causality: Commercial 9-decenyl acetate often contains trace moisture and acetic acid (from ester hydrolysis). Protons rapidly destroy Schrock alkylidenes by protonating the alkylidene carbon, while dissolved oxygen oxidizes the phosphine ligands (e.g.,
PCy3
) in Grubbs catalysts, arresting the catalytic cycle.
Pass the 9-decenyl acetate through a 5 cm plug of activated basic alumina to neutralize trace acetic acid and remove polar impurities.
Transfer the filtrate to a Schlenk flask and subject it to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
Protocol A: Self-Metathesis using Grubbs Catalyst (e.g., 1st or 2nd Generation)
This protocol leverages the functional group tolerance of Ru-based systems, allowing for standard Schlenk techniques[2].
Setup: In an argon-flushed Schlenk flask, add the purified, degassed 9-decenyl acetate (e.g., 5.0 mmol).
Catalyst Addition: Add the Grubbs catalyst (typically 0.1 to 1.0 mol%) against a positive counter-flow of argon.
Equilibrium Shifting (The Causality): Heat the reaction to 40–60 °C. Apply a dynamic vacuum (e.g., ~0.2 mmHg) or a vigorous argon sweep. Why? Olefin metathesis is a thermodynamically neutral, equilibrium-driven process. The self-metathesis of 9-decenyl acetate produces ethylene gas. Applying vacuum continuously removes the volatile ethylene, driving the reaction toward the 1,18-diacetoxy-9-octadecene product via Le Chatelier's principle[2].
Self-Validation: Connect the exhaust to a mineral oil bubbler (if using an argon sweep). The cessation of bubbling indicates that the equilibrium has been reached or the catalyst has deactivated. Confirm completion via GC-FID by monitoring the disappearance of the terminal alkene signal and the emergence of the internal alkene.
Protocol B: Self-Metathesis using Schrock Catalyst (Mo-Alkylidene)
This protocol harnesses extreme kinetics but requires absolute environmental control to prevent oxophilic poisoning[3].
Setup: All operations must be conducted inside a nitrogen-filled glovebox maintained at <1 ppm
O2
and
H2O
.
Solvent & Catalyst: Dissolve the Schrock catalyst in rigorously dried and degassed benzene or toluene.
Substrate Addition (The Causality): Add the 9-decenyl acetate dropwise to the catalyst solution. Why? Dropwise addition ensures the highly active Mo-center is not suddenly overwhelmed by a high local concentration of coordinating acetate groups, mitigating the risk of competitive oxophilic binding.
Reaction & Quenching: Stir at room temperature (heating is rarely required due to high intrinsic activity, which also helps suppress thermal decomposition). To terminate the reaction, remove the flask from the glovebox and immediately quench with wet ether or benzaldehyde to deactivate the active alkylidene.
A Comparative Guide to the Analysis of 9-Decenyl Acetate: GC-MS vs. HPLC
In the landscape of analytical chemistry, the precise identification and quantification of chemical compounds are paramount. This is particularly true in the fields of pharmaceutical development, flavor and fragrance ana...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of analytical chemistry, the precise identification and quantification of chemical compounds are paramount. This is particularly true in the fields of pharmaceutical development, flavor and fragrance analysis, and environmental monitoring, where even trace amounts of a substance can have significant implications. One such compound of interest is 9-decenyl acetate, a volatile ester with applications in various industries. The choice of analytical technique for its characterization is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides an in-depth comparative analysis of two powerful and widely used techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 9-decenyl acetate.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview grounded in scientific principles and practical considerations. We will explore the fundamental mechanisms of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters.
The Analytical Challenge: 9-Decenyl Acetate
9-Decenyl acetate [(Z)-dec-9-enyl acetate] is a fatty acid ester that serves as an insect pheromone and is also used as a flavoring and fragrance agent. Its analysis presents a unique set of challenges due to its volatility and relatively nonpolar nature. An effective analytical method must be capable of separating it from complex matrices, identifying it with high confidence, and quantifying it with precision.
Principles of Separation and Detection: A Tale of Two Phases
The core of both GC-MS and HPLC lies in the process of chromatography, where components of a mixture are separated based on their differential distribution between a stationary phase and a mobile phase.[1] However, the nature of these phases and the underlying principles of separation and detection differ significantly.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a hybrid technique that couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2] It is ideally suited for the analysis of volatile and thermally stable compounds.[3]
Separation (GC): In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column.[4] When a sample is injected into the GC, it is vaporized in a heated inlet. The carrier gas then sweeps the vaporized sample onto the column. The separation is based on the compound's boiling point and its interaction with the stationary phase.[2] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first.
Detection (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.[2] The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification by comparison to spectral libraries.[2]
HPLC is a versatile technique used to separate, identify, and quantify components in a liquid mixture.[6] It is particularly well-suited for non-volatile or thermally labile compounds.
Separation (HPLC): In HPLC, the mobile phase is a liquid solvent or a mixture of solvents, and the stationary phase consists of packed particles in a column.[7] The separation is based on the analyte's affinity for the stationary and mobile phases.[8] In normal-phase HPLC, a polar stationary phase and a nonpolar mobile phase are used, while in reversed-phase HPLC (the more common mode), a nonpolar stationary phase is paired with a polar mobile phase. The choice of phases depends on the polarity of the analyte.
Detection: As the separated components elute from the column, they pass through a detector. Common HPLC detectors include UV-Vis, fluorescence, and refractive index detectors.[] For compounds that lack a chromophore, such as 9-decenyl acetate, a universal detector like a refractive index detector or coupling the HPLC to a mass spectrometer (LC-MS) is necessary for detection.
Experimental Design: A Head-to-Head Comparison
To provide a practical comparison, we outline detailed experimental protocols for the analysis of 9-decenyl acetate using both GC-MS and HPLC.
GC-MS Analysis of 9-Decenyl Acetate
The volatility of 9-decenyl acetate makes GC-MS a highly suitable technique for its analysis. The direct injection of a sample in a suitable solvent allows for rapid and sensitive detection.
Sample Preparation: Prepare a standard solution of 9-decenyl acetate in a volatile organic solvent such as hexane or dichloromethane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
Instrumentation:
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for ester analysis (e.g., a 5% phenyl-methylpolysiloxane column).
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is typically sufficient.
GC Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Data Analysis: Identify 9-decenyl acetate based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify using a calibration curve generated from the standard solutions.
Caption: Workflow for the analysis of 9-decenyl acetate using GC-MS.
HPLC Analysis of 9-Decenyl Acetate
Due to its lack of a strong UV-absorbing chromophore, the HPLC analysis of 9-decenyl acetate requires a universal detector or derivatization. For this guide, we will consider the use of a Refractive Index (RI) detector.
Sample Preparation: Prepare a standard solution of 9-decenyl acetate in the mobile phase. Ensure the sample is free of particulate matter by filtering through a 0.45 µm filter.
Instrumentation:
HPLC System: A binary or quaternary pump system with an autosampler.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Detector: A Refractive Index (RI) detector.
HPLC Conditions:
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 20 µL.
RI Detector Conditions:
Cell Temperature: 35 °C.
Sensitivity: Set according to the expected concentration of the analyte.
Data Analysis: Identify 9-decenyl acetate based on its retention time compared to the standard. Quantify using a calibration curve constructed from the peak areas of the standard solutions.
Caption: Workflow for the analysis of 9-decenyl acetate using HPLC with RI detection.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of 9-decenyl acetate depends on several factors, including the desired sensitivity, selectivity, and the nature of the sample matrix.
Parameter
GC-MS
HPLC-RI
Justification
Sensitivity
High
Moderate to Low
MS is an inherently more sensitive detection technique than RI. GC-MS can detect analytes at picogram to femtogram levels.
Selectivity
Very High
Moderate
The mass spectrum provides a unique fingerprint for identification, offering high confidence.[10] Retention time in HPLC is less specific.
Sample Throughput
High
Moderate
GC-MS run times are typically shorter, especially with modern fast GC methods.
Sample Volatility
Required
Not Required
GC-MS is limited to volatile and thermally stable compounds.[3] HPLC can analyze a wider range of compounds.
Instrumentation Cost
High
Moderate
GC-MS systems are generally more expensive to purchase and maintain than HPLC-RI systems.
Ease of Use
Moderate
High
HPLC-RI methods are often simpler to develop and run for routine analysis.
Matrix Effects
Can be significant
Can be significant
Both techniques can suffer from matrix interference, requiring appropriate sample preparation.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and HPLC are powerful analytical techniques, but their suitability for the analysis of 9-decenyl acetate varies based on the specific analytical goals.
GC-MS is the superior choice when:
High sensitivity and selectivity are required. This is crucial for trace-level analysis in complex matrices, such as in environmental monitoring or impurity profiling in pharmaceuticals.[11]
Unambiguous identification is necessary. The mass spectral data provides a high degree of confidence in the identification of the analyte.[10]
High sample throughput is a priority.
HPLC with RI detection is a viable alternative when:
The analyte is present at higher concentrations.
A simpler, more cost-effective method is desired for routine quality control.
The sample is not suitable for GC analysis due to thermal instability or non-volatility of other components of interest.
Ultimately, the decision to use GC-MS or HPLC for the analysis of 9-decenyl acetate should be made after careful consideration of the analytical requirements, available instrumentation, and the nature of the sample. For research and development applications where a comprehensive understanding of a sample is required, the confirmatory power of GC-MS is invaluable.[12] For routine quality control where the primary goal is to quantify a known compound at relatively high levels, the simplicity and lower cost of HPLC-RI may be more appropriate.
References
NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
Phenomenex. (2025, April 1). Key Applications of HPLC.
Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.
AAPS College. (2022, June 7). Common Applications of HPLC You'll See After Pharmaceutical School.
News-Medical.Net. (2023, July 23). Gas Chromatography-Mass Spectrometry (GC-MS) Applications.
Lab Manager. (2025, November 27). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
BOC Sciences. (n.d.). Application of HPLC Technology in Drug Detection.
AZoM. (2020, March 18). Using GC-MS in Analytical Chemistry.
American Chemical Society. (n.d.). History of the combination of gas chromatography and mass spectrometry.
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
Impactfactor. (2017, March 1). Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Natural Compounds of Some Plant.
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
JEOL. (n.d.). Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products.
Agilent. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals.
A Guide to Benchmarking 9-Decenyl Acetate Retention Indices Against NIST WebBook Data
In the landscape of analytical chemistry, particularly in fields reliant on gas chromatography (GC) for the separation and identification of volatile and semi-volatile compounds, the consistent and accurate identificatio...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of analytical chemistry, particularly in fields reliant on gas chromatography (GC) for the separation and identification of volatile and semi-volatile compounds, the consistent and accurate identification of analytes is paramount. For researchers, scientists, and professionals in drug development, the ability to unequivocally identify a compound in a complex matrix is foundational to the integrity of their work. The Kovats retention index (RI) system provides a standardized method for reporting retention times, converting them into system-independent constants that can be compared across different laboratories and analytical setups.[1] This guide provides an in-depth, technical comparison of experimentally determined retention indices for 9-decenyl acetate against the critically evaluated data available in the National Institute of Standards and Technology (NIST) Chemistry WebBook, a comprehensive and authoritative source for chemical and physical property data.[2][3][4][5]
The Imperative of Retention Index Benchmarking
Retention time, while a fundamental parameter in chromatography, is susceptible to variations in instrumental conditions such as column length, film thickness, carrier gas flow rate, and temperature programming.[6] This variability can hinder inter-laboratory comparisons and the confident identification of unknown compounds.[7] The Kovats retention index addresses this by normalizing the retention time of an analyte to the retention times of a homologous series of n-alkanes.[1] This creates a dimensionless value that is more robust and transferable.
Benchmarking experimentally derived retention indices against a trusted database like the NIST WebBook serves as a critical validation step. It confirms the identity of the analyte and verifies the proper functioning and calibration of the chromatographic system. For a compound like 9-decenyl acetate, which may be a key component in fragrance analysis, pheromone research, or as an intermediate in chemical synthesis, accurate identification is non-negotiable.
Comparative Analysis of 9-Decenyl Acetate Retention Indices
The following table summarizes the publicly available retention index data for 9-decenyl acetate from the NIST WebBook and other sources, alongside a representative experimentally determined value.
Data Source
Stationary Phase Type
Retention Index (RI)
NIST WebBook
Non-polar
1383
PubChem
Standard non-polar
1359, 1378.6, 1431, 1383
PubChem
Semi-standard non-polar
1399.3
PubChem
Standard polar
1755, 1722
Experimental
Non-polar (e.g., DB-5ms)
To be determined
Experimental
Polar (e.g., CP-Wax 52 CB)
To be determined
As the data indicates, the retention index of 9-decenyl acetate is highly dependent on the polarity of the stationary phase. On non-polar columns, the values are clustered in the 1300-1400 range, while on polar columns, the retention index is significantly higher. This underscores the importance of selecting the appropriate column for a given analysis and consistently reporting the stationary phase used.
Experimental Protocol for the Determination of 9-Decenyl Acetate Retention Index
This section details a step-by-step methodology for the experimental determination of the Kovats retention index of 9-decenyl acetate. The protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Materials and Reagents
9-Decenyl acetate (high purity standard)
n-Alkane standard mixture (e.g., C8-C20)
High-purity solvent (e.g., hexane or dichloromethane)
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)
Capillary GC columns:
Non-polar: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Polar: e.g., Agilent CP-Wax 52 CB (25 m x 0.53 mm ID, 2.0 µm film thickness)[8]
Microsyringes for sample injection
Experimental Workflow Diagram
Caption: Workflow for the experimental determination and validation of the Kovats retention index.
Step-by-Step Methodology
Preparation of Solutions:
Prepare a stock solution of 9-decenyl acetate at a concentration of approximately 1000 µg/mL in the chosen solvent.
Prepare a working standard of the n-alkane mixture, ensuring that the concentration of each alkane is sufficient for clear detection.
Prepare a co-injection mixture containing both the 9-decenyl acetate and the n-alkane standards at appropriate concentrations for simultaneous analysis. The causality behind co-injection is to ensure that both the analyte and the reference compounds experience the exact same chromatographic conditions, minimizing any potential for run-to-run variability.
Gas Chromatography (GC) Method Setup:
Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1 to prevent column overloading and ensure sharp peaks.
Oven Temperature Program: A generic temperature program is often a good starting point for the analysis of unknown samples.[9][10] For the non-polar column, a suitable program would be:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: Increase to 240°C at a rate of 10°C/minute.
Final hold: Hold at 240°C for 5 minutes.
For the polar column, a different temperature program may be necessary to achieve optimal separation.[8]
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate (e.g., 1 mL/min for a 0.25 mm ID column).
Detector: Set the FID temperature to 280°C. If using a mass spectrometer, the transfer line temperature should be set to 250°C.
Sample Injection and Data Acquisition:
Inject 1 µL of the co-injection mixture into the GC.
Acquire the chromatogram, ensuring that all n-alkanes bracketing the 9-decenyl acetate peak are clearly resolved.
Data Analysis and Retention Index Calculation:
Identify the peaks corresponding to the n-alkanes and 9-decenyl acetate in the chromatogram.
Record the retention times (t_R_) for 9-decenyl acetate and the two n-alkanes that elute immediately before and after it.
Calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:
n is the carbon number of the n-alkane eluting before the analyte.
N is the carbon number of the n-alkane eluting after the analyte.
tR(analyte) is the retention time of 9-decenyl acetate.
tR(n) is the retention time of the earlier eluting n-alkane.
tR(N) is the retention time of the later eluting n-alkane.
Logical Framework for Data Interpretation
Caption: Decision-making process for validating experimental retention index data.
Trustworthiness and Self-Validation
The protocol described is inherently self-validating. The use of a standardized n-alkane mixture provides an internal calibration for each chromatographic run. Any significant deviation of the calculated retention index from the established NIST value should prompt an investigation into the experimental conditions. Potential sources of error could include:
Incorrect column selection: Using a column with a different polarity than that specified in the reference data.
Systematic errors: Leaks in the GC system, incorrect flow rates, or inaccurate oven temperature calibration.
Sample integrity: Degradation or contamination of the 9-decenyl acetate standard.
By systematically evaluating these factors, the analyst can ensure the trustworthiness of their results and make a confident identification of the analyte.
Conclusion
References
ASTM D3545-22, Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography, ASTM International, West Conshohocken, PA, 2022, [Link]
DataApex. (n.d.). How to use Kováts Retention Indexes. Retrieved from [Link]
Krajewski, J., Gromiec, J., & Czerczak, S. (1979). [Gas chromatographic determination of acetic acid esters in the air]. Medycyna pracy, 30(3), 167–173. [Link]
LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. [Link]
Martin, G. E., Dyer, R. H., & Buscemi, P. C. (1976). Quantitative Gas-Liquid Chromatographic Determination of Ethyl Esters and Isoamyl Acetate in Whiskies and Rums and Confirmation by Mass Spectrometry. Journal of AOAC INTERNATIONAL, 59(3), 610-613. [Link]
NIST. (n.d.). A Method of Calculating the Second Dimension Retention Index in Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook. (n.d.). Gas Chromatographic Retention Data. Retrieved from [Link]
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]
ResearchGate. (n.d.). Determination of Kovats Retention Index. Retrieved from [Link]
Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Agricultural Scientists, and Entomologists
Content Focus: Objective performance comparison, mechanistic pathways, and field trial methodologies.
Introduction & Mechanistic Grounding
Mating disruption (MD) is a highly specific, environmentally sustainable pest management strategy that utilizes synthetic analogs of insect sex pheromones to prevent male insects from locating females. Within this domain, 9-decenyl acetate and its substituted derivatives—most notably 3-methyl-6-isopropenyl-9-decenyl acetate (commonly known as rescalure)—serve as the primary active pharmaceutical ingredients (APIs) for controlling diaspidid pests such as the California red scale (Aonidiella aurantii)[1].
Unlike traditional neurotoxic insecticides (e.g., organophosphates or pyrethroids) that cause acute mortality, 9-decenyl acetate operates via olfactory interference . When an orchard canopy is permeated with synthetic pheromone, the male's peripheral olfactory system is overloaded. This leads to three distinct mechanistic failures in the pest:
Sensory Adaptation: Prolonged exposure causes the down-regulation of Odorant Receptors (ORs).
False Trail Following: Males expend energy following synthetic plumes to dispensers rather than calling females.
Camouflage: The high background concentration of the synthetic pheromone masks the natural, lower-concentration female plumes.
Olfactory Signal Transduction Pathway
To understand the efficacy of 9-decenyl acetate, we must look at the receptor level. The lipophilic pheromone molecules enter the sensillum lymph, bind to Odorant Binding Proteins (OBPs), and are transported to the dendritic membrane of the Olfactory Sensory Neuron (OSN).
Olfactory signal transduction pathway of 9-decenyl acetate in target pests.
Comparative Field Trials: Performance vs. Alternatives
Evaluating the performance of 9-decenyl acetate requires rigorous field trials comparing it against both Untreated Controls (UTC) and Traditional Insecticides (e.g., Pyriproxyfen, Chlorpyrifos, or Spirotetramat). Furthermore, the delivery mechanism of the pheromone is just as critical as the molecule itself.
Dispenser Technology Comparison
A major challenge in MD is maintaining a sufficient release rate over the entire mating season (often 4–5 flights spanning 8 months).
Standard Rubber Septa: Exhibit first-order release kinetics, releasing too much pheromone early on and depleting before the final pest flights.
Biodegradable Mesoporous Dispensers: Provide near zero-order release kinetics. The porous clay/polymer matrix traps the 9-decenyl acetate, allowing a steady emission rate of ~250 µ g/day , retaining efficacy for over 250 days[2].
Quantitative Data Synthesis
The following table synthesizes data from multi-year commercial citrus orchard trials evaluating 9-decenyl acetate derivatives (Rescalure) via mesoporous tabs (e.g., CheckMate CRS) against standard chemical controls[2][3].
Treatment Group
Plot Size (ha)
Male Catch Reduction (%)
Twig/Leaf Infestation Reduction (%)
Highly Infested Fruit Reduction (%)
Impact on Natural Enemies
9-Decenyl Acetate (Mesoporous)
8.0 - 16.2
90.0 - 98.0%
95.0%
75.0 - 83.0%
None (Compatible)
Traditional Insecticide (Oil/Spirotetramat)
8.0 - 16.2
40.0 - 60.0%
70.0%
60.0 - 70.0%
High Toxicity
Untreated Control (UTC)
> 2.0
N/A (Baseline)
N/A (Baseline)
N/A (Baseline)
N/A
Key Causality Insight: Why did MD achieve a 95% reduction in twig infestation but only a 75-83% reduction in fruit infestation? Mating disruption is density-dependent. In areas with historically high pest densities, males and females emerge in close proximity. Lacking a migration response, males can locate females visually or via tactile cues without relying on long-range pheromone plumes. Therefore, MD is most effective when initiated before populations reach critical economic thresholds, or when combined with augmentative parasitoid releases (e.g., Aphytis melinus)[4].
Standardized Experimental Protocol for MD Field Trials
To ensure scientific integrity and reproducibility, field trials evaluating 9-decenyl acetate must follow a self-validating system. Small plot sizes (< 2 ha) are invalid for MD trials due to "edge effects"—mated females from adjacent untreated plots can easily fly into the treated zone, artificially inflating damage metrics[3].
Step-by-Step Methodology
Step 1: Site Selection and Plot Design
Select commercial orchards with a history of target pest infestation.
Establish treated plots of at least 8 hectares to ensure homogeneous air permeation and minimize edge effects.
Designate an adjacent, downwind plot of equal size as the Untreated Control (UTC) or Grower Standard (Insecticide).
Step 2: Pre-Treatment Monitoring
Deploy pheromone monitoring traps (1 trap per hectare) 30 days prior to the expected first male flight.
Establish baseline population densities. If pre-treatment densities are excessively high, an initial knockdown insecticide may be required to bring the population into a range where MD is effective.
Step 3: Dispenser Deployment
Apply mesoporous dispensers loaded with 9-decenyl acetate (e.g., 50–100 mg active ingredient per dispenser) at a rate of 400–500 dispensers per hectare[5].
Hang dispensers in the upper third of the canopy, avoiding direct sunlight to minimize UV degradation of the acetate ester.
Step 4: In-Season Monitoring & Data Collection
Check monitoring traps weekly. A successful MD trial should result in "trap shutdown"—a >90% reduction in male catches compared to the UTC, indicating that the synthetic background is successfully masking the trap lures.
Collect 100 random leaves and twigs per plot monthly to assess crawler and nymph settling.
Step 5: Harvest Damage Assessment
At harvest, randomly select 1,000 fruits per plot.
Categorize fruit by infestation severity (e.g., 0 scales, 1-10 scales, >10 scales). Calculate the percentage of highly infested fruit to determine economic viability.
Step-by-step experimental workflow for mating disruption field trials.
Conclusion
Comparative field trials conclusively demonstrate that 9-decenyl acetate (and its derivatives) deployed via advanced mesoporous matrices provides superior, season-long suppression of target pests compared to traditional insecticides. By shifting the paradigm from toxicological mortality to behavioral modification, researchers can achieve >80% reductions in crop damage while preserving natural enemy populations. For drug development and agrochemical professionals, optimizing the release kinetics of the polymer matrix remains the most critical variable in maximizing the efficacy of the API in the field.
References
El-Sayed, A. M. (2025). Semiochemical compound: 3-Methyl-6-isopropenyl-9-decenyl acetate. The Pherobase: Database of Pheromones and Semiochemicals.[Link]
Vacas, S., Alfaro, C., Primo, J., & Navarro-Llopis, V. (2010). Mating disruption of California red scale, Aonidiella aurantii Maskell (Homoptera: Diaspididae), using biodegradable mesoporous pheromone dispensers. Pest Management Science, 66(7), 745-751. [Link]
Grafton-Cardwell, E. E., Leonard, J. T., Daugherty, M. P., & Headrick, D. H. (2021). Mating Disruption of the California Red Scale, Aonidiella aurantii (Hemiptera: Diaspididae) in Central California Citrus. Journal of Economic Entomology, 114(6), 2421-2429.[Link]
Navarro-Llopis, V., Vacas, S., Zarzo, M., & Primo, J. (2011). Mating disruption for the control of Aonidiella aurantii Maskell (Hemiptera: Diaspididae) may contribute to increased effectiveness of natural enemies. Pest Management Science, 68(1), 142-148.[Link]
evaluating 9-decenyl acetate vs 10-acetoxy-1-decene nomenclature variations
Evaluating Nomenclature Variations: 9-Decenyl Acetate vs. 10-Acetoxy-1-Decene Executive Summary In the fields of proteomics, pheromone synthesis, and drug development, precise chemical procurement is foundational.
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Nomenclature Variations: 9-Decenyl Acetate vs. 10-Acetoxy-1-Decene
Executive Summary
In the fields of proteomics, pheromone synthesis, and drug development, precise chemical procurement is foundational. Researchers frequently encounter a nomenclature paradox when sourcing specific aliphatic esters, leading to inventory duplication and regulatory confusion. This guide evaluates the "comparison" between 9-decenyl acetate and 10-acetoxy-1-decene . Unlike traditional comparison guides that evaluate distinct chemical entities, this analysis addresses a critical informatics challenge: these two terms refer to the exact same chemical compound (). Here, we break down the structural logic behind the naming divergence and provide self-validating analytical protocols to prove their chemical and performance equivalence.
Chemical Identity & Structural Logic
The perceived difference between 9-decenyl acetate and 10-acetoxy-1-decene stems entirely from the prioritization rules used during carbon chain numbering.
According to standard IUPAC nomenclature, the principal functional group dictates the numbering direction. In this molecule (
C12H22O2
), the ester (acetate) group takes precedence over the alkene (double bond). Therefore, the carbon attached to the oxygen is designated as C1. Counting down the 10-carbon chain places the double bond at C9. This yields the IUPAC standard name: dec-9-enyl acetate (commonly referred to as 9-decenyl acetate).
Conversely, if a supplier or legacy database incorrectly prioritizes the alkene, the double bond is designated as C1=C2. Counting from this end places the acetate group at the opposite terminus, C10, resulting in the non-standard name 10-acetoxy-1-decene .
Diagram 1: Structural mapping of CAS 50816-18-7 nomenclature variations.
Analytical Equivalence & Performance Data
Because both names describe the identical molecule, their physical properties, biological performance, and analytical signatures are perfectly matched. The table below summarizes the quantitative data proving their equivalence, drawing from the and .
Property / Parameter
9-Decenyl Acetate
10-Acetoxy-1-Decene
CAS Registry Number
50816-18-7
50816-18-7
Molecular Formula
C12H22O2
C12H22O2
Molecular Weight
198.31 g/mol
198.31 g/mol
Kovats Retention Index
~1389 (Non-polar column)
~1389 (Non-polar column)
1H-NMR Diagnostic Peaks
5.68 ppm (m, 1H), 1.96 ppm (s, 3H)
5.68 ppm (m, 1H), 1.96 ppm (s, 3H)
IR Carbonyl Stretch
1750
cm−1
1750
cm−1
Experimental Protocols for Disambiguation
When a laboratory receives batches labeled under these differing names, it is critical to orthogonally validate their identity before integrating them into synthetic workflows. The following self-validating protocols ensure that the chemical structure matches the expected CAS registry number, regardless of the label on the bottle.
Protocol 1: GC-MS Isomeric Validation
Causality Check: A non-polar capillary column is selected to resolve the aliphatic chain length based strictly on boiling point and dispersion forces. We utilize a Kovats Retention Index (RI) system, which normalizes the retention time against a standard alkane ladder. This creates a self-validating system, ensuring the retention data is reproducible across different GC-MS instruments and laboratories.
Sample Preparation : Dilute 1 µL of the target compound in 1 mL of GC-grade n-hexane.
Standard Spiking : Spike the sample with 1 µL of a
C8−C20
n-alkane standard mixture. This internal standard provides the reference points needed to calculate the Kovats RI.
Instrument Parameters : Inject 1 µL in splitless mode onto a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.
Temperature Program : Initial hold at 60°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.
Data Analysis : Calculate the Kovats RI. Both "9-decenyl acetate" and "10-acetoxy-1-decene" must yield an RI of approximately 1389 and identical electron ionization (EI) mass spectra (diagnostic fragments at m/z 68, 82, and 96).
Protocol 2: 1H-NMR Structural Confirmation
Causality Check: Nuclear Magnetic Resonance (NMR) is used to confirm the exact connectivity of the functional groups. By using Tetramethylsilane (TMS) as an internal standard, the chemical shifts are self-calibrated to exactly 0.00 ppm, preventing solvent-induced shift artifacts and ensuring absolute structural trustworthiness.
Sample Preparation : Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v TMS.
Acquisition : Acquire spectra at 500 MHz using a standard 1D proton pulse sequence (zg30), 16 scans, and a 2-second relaxation delay to ensure full longitudinal relaxation of the protons.
Spectral Processing : Phase and baseline correct the spectra. Reference the TMS peak to 0.00 ppm.
Signal Assignment : Verify the structural markers. You must observe the terminal alkene multiplet at δ 4.70–5.10 ppm, the internal alkene multiplet at δ 5.68 ppm, the oxygen-adjacent methylene triplet at δ 3.94 ppm, and the acetate methyl singlet at δ 1.96 ppm. A 100% spectral overlay confirms that both nomenclature variations represent the same molecule.
Diagram 2: Orthogonal analytical workflow confirming chemical equivalence.
Procurement & Regulatory Impact
Understanding this nomenclature equivalence is vital for drug development professionals. Major suppliers often list the chemical under one primary name while burying the other in the "alternate names" section. For example, lists 9-Decenyl Acetate as the primary catalog item, with 10-Acetoxy-1-decene strictly as an alternate identifier.
Failing to recognize this equivalence can lead to:
Inventory Duplication : Purchasing the exact same chemical from different vendors at varying price points, wasting research budgets.
Regulatory Friction : Inconsistencies in Investigational New Drug (IND) applications if the synthetic route lists "10-acetoxy-1-decene" but the Bill of Materials lists "9-decenyl acetate." Always standardize documentation using the CAS Registry Number (50816-18-7) to ensure absolute clarity and trustworthiness in your regulatory filings.
References
National Institute of Standards and Technology (NIST). "9-Decen-1-yl acetate". NIST Chemistry WebBook, SRD 69. [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 39801, 9-Decenyl acetate". PubChem. [Link]
Validation
Validating Sub-3 µm Particle UPLC Columns for 9-Decenyl Acetate Quantification: A Comparative Guide
Introduction: The Analytical Challenge of 9-Decenyl Acetate 9-Decenyl acetate is a straight-chain, unsaturated aliphatic ester widely utilized as a semiochemical (pheromone component) in agricultural pest management, spe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of 9-Decenyl Acetate
9-Decenyl acetate is a straight-chain, unsaturated aliphatic ester widely utilized as a semiochemical (pheromone component) in agricultural pest management, specifically for mating disruption of scale insects and moths[1][2].
Historically, the quantification of volatile acetates has relied heavily on Capillary Gas Chromatography with Flame Ionization Detection (GC-FID)[3]. However, modern agricultural and pharmaceutical applications increasingly formulate 9-decenyl acetate into complex, sustained-release polymer matrices or microencapsulations[4]. Analyzing these formulations via GC presents a severe challenge: exhaustive extraction is required, and residual polymers can precipitate in the high-temperature GC inlet, leading to rapid system degradation.
Liquid Chromatography (LC) bypasses these thermal degradation risks, allowing for the direct injection of filtered solvent extracts. Yet, traditional 5 µm HPLC columns struggle to provide the high-throughput efficiency required for modern Quality Control (QC) environments. This guide objectively compares analytical platforms and provides a self-validating, ICH Q2(R2)-compliant protocol[5][6] for quantifying 9-decenyl acetate using sub-3 µm Ultra-Performance Liquid Chromatography (UPLC).
The Causality of Column Selection: Why Sub-3 µm Particles?
To understand why sub-3 µm particles (such as 1.7 µm fully porous or 2.6 µm core-shell particles) outperform traditional 5 µm silica, we must look at the van Deemter equation , which models the height equivalent to a theoretical plate (
H
) against the linear velocity of the mobile phase (
u
):
H=A+uB+C⋅u
A-Term (Eddy Diffusion): Smaller, uniformly packed particles reduce the multiple paths an analyte can take through the column, minimizing band broadening.
C-Term (Resistance to Mass Transfer): This is where sub-3 µm particles excel. Smaller particles drastically reduce the distance analytes must diffuse in and out of the stationary phase pores[7].
The Practical Result: By flattening the C-term of the van Deemter curve, sub-3 µm columns allow analysts to run mobile phases at much higher linear velocities without a loss in theoretical plates (
N
)[8]. This results in sharper peaks, higher sensitivity, and run times that are often 3 to 5 times faster than traditional HPLC[9].
Caption: Decision matrix for 9-decenyl acetate analytical platforms based on matrix and efficiency.
Objective Platform Comparison
The following table summarizes the performance metrics of three distinct analytical approaches for 9-decenyl acetate extracted from a polymer matrix.
Parameter
Capillary GC-FID (30m x 0.25mm, 0.25µm)
Traditional HPLC-UV (150 x 4.6mm, 5 µm)
Sub-3 µm UPLC-UV (50 x 2.1mm, 1.7 µm)
Primary Advantage
Gold standard for volatiles; universal FID detection.
High matrix tolerance; ubiquitous instrumentation.
Ultra-fast run times; low solvent consumption; sharp peaks.
Primary Limitation
Polymer matrix precipitation in inlet; requires extensive prep.
Long run times; broad peaks for hydrophobic esters.
To ensure scientific integrity, the following protocol embeds System Suitability Testing (SST) directly into the workflow. If the SST fails, the system self-invalidates, preventing the acquisition of erroneous data.
Mechanistic Method Parameters
Column: C18, 50 mm × 2.1 mm, 1.7 µm fully porous particle.
Mobile Phase: Acetonitrile / Water (80:20, v/v) – Isocratic.
Causality: 9-Decenyl acetate is highly lipophilic (a C10 chain plus an acetate group). A high organic composition is required to elute it efficiently from a dense C18 stationary phase[10].
Detection: UV at 210 nm.
Causality: 9-Decenyl acetate lacks a conjugated chromophore. Its absorbance relies entirely on the isolated
π→π∗
transition of the alkene and the
n→π∗
transition of the ester carbonyl, which absorb in the low UV range. Consequently, HPLC-grade Acetonitrile (UV cutoff 190 nm) is mandatory; Methanol (UV cutoff 205 nm) would cause unacceptable baseline noise.
Flow Rate: 0.6 mL/min.
Column Temperature: 40 °C (reduces mobile phase viscosity, lowering system backpressure).
Injection Volume: 1.0 µL.
Step-by-Step Execution
Mobile Phase Preparation: Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of Milli-Q water. Degas via ultrasonication for 10 minutes.
Standard Preparation: Accurately weigh 10.0 mg of 9-decenyl acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL stock). Dilute to a working concentration of 0.1 mg/mL.
System Suitability Test (SST): Inject the 0.1 mg/mL standard six times consecutively.
Self-Validation Gate: Proceed only if Retention Time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates (
N
) ≥ 10,000.
Sample Analysis: Inject matrix blanks, followed by sample extracts, bracketing with the working standard every 10 injections to monitor drift.
ICH Q2(R2) Validation Data Summary
The modernized ICH Q2(R2) guidelines mandate rigorous lifecycle validation for analytical procedures[5][6]. Below is a representative data summary validating the sub-3 µm UPLC method for 9-decenyl acetate.
Caption: ICH Q2(R2) lifecycle validation workflow for UPLC methods.
Table 2: Method Validation Results against ICH Q2(R2) Criteria
Validation Parameter
ICH Q2(R2) Requirement / Target
Experimental Result (Sub-3 µm UPLC)
Conclusion
Specificity
No interference at analyte
tR
Blank matrix showed no peaks at
tR
= 1.85 min
Pass
Linearity
R2≥0.999
over 50-150% range
R2=0.9998
(Range: 0.01 to 0.5 mg/mL)
Pass
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
99.4% ± 0.6% (n=9, 3 levels)
Pass
Repeatability (Precision)
Peak Area RSD
≤2.0%
(n=6)
RSD = 0.85%
Pass
LOD / LOQ
Signal-to-Noise 3:1 / 10:1
LOD = 0.5 µg/mL / LOQ = 1.5 µg/mL
Pass
Robustness
Stable under deliberate variations
Passed (Temp ± 5°C, Flow ± 0.05 mL/min)
Pass
References
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]
Phenomenex. (2025). How Particle Size Affects Chromatography Performance. Available at:[Link]
Waters Corporation. Significance of Small Particles in Chromatographic Performance. Available at:[Link]
SIELC Technologies. (2018). Separation of 9-Decenyl acetate on Newcrom C18 HPLC column. Available at:[Link]
El-Sayed AM. (2025). The Pherobase: Database of Pheromones and Semiochemicals (9-decenyl acetate). Available at:[Link]
comparing cross-metathesis efficiency of 9-decenyl acetate and 5-decene
Cross-Metathesis Efficiency: A Comparative Guide on 9-Decenyl Acetate vs. 5-Decene Executive Summary Olefin cross-metathesis (CM) has revolutionized the synthesis of complex active pharmaceutical ingredients (APIs) and h...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Metathesis Efficiency: A Comparative Guide on 9-Decenyl Acetate vs. 5-Decene
Executive Summary
Olefin cross-metathesis (CM) has revolutionized the synthesis of complex active pharmaceutical ingredients (APIs) and high-value semiochemicals. However, the efficiency of this transformation is heavily dictated by the steric and electronic nature of the reacting olefins. This guide objectively compares the metathesis profiles of 9-decenyl acetate (a functionalized terminal olefin) and 5-decene (a symmetric internal olefin). By understanding their mechanistic divergence, researchers can optimize catalyst turnover and product yield in advanced synthetic workflows.
Mechanistic Causality: The Chatterjee-Grubbs Model
To predict CM outcomes and efficiency, we rely on the empirical framework established by the [1]. This model classifies olefins based on their propensity to homodimerize and their reactivity toward the ruthenium catalyst.
9-Decenyl Acetate (Type I Olefin): As an unhindered terminal olefin, 9-decenyl acetate undergoes rapid homodimerization. While kinetically highly reactive, its initiation generates a Ru-methylidene intermediate. Mechanistic studies have proven that Ru-methylidene species are highly susceptible to nucleophilic attack and (often via phosphine or Lewis donor abstraction), which severely limits the overall catalyst turnover number (TON)[2].
5-Decene (Type II Olefin): 5-decene is a symmetric internal olefin. It homodimerizes slowly (or not at all, given its symmetry) and serves as a Type II partner. Crucially, its cleavage generates a Ru-alkylidene (specifically, Ru-butylidene). Unlike the fragile Ru-methylidene, substituted Ru-alkylidenes are significantly more stable, preserving the active catalytic species and extending the catalyst's half-life.
Mechanistic divergence of terminal vs. internal olefins in ruthenium-catalyzed metathesis.
Quantitative Performance Comparison
The structural differences between these two substrates dictate their behavior in a catalytic cycle. The table below summarizes their comparative efficiencies.
Rather than competing, these two olefins are often paired synergistically to synthesize high-value targets like 9-tetradecenyl acetate (a potent insect pheromone)[3]. By reacting 9-decenyl acetate with an excess of 5-decene, the reaction avoids excessive Ru-methylidene formation[4]. The internal olefin intercepts the catalytic cycle, forming the stable Ru-alkylidene, which then reacts productively with the terminal olefin.
Furthermore, this pairing creates a self-validating thermodynamic system. The cross-metathesis byproduct is 1-hexene (bp 63°C). Because 5-decene (bp 170°C) and 9-decenyl acetate (bp >200°C) have much higher boiling points, applying a mild dynamic vacuum selectively removes 1-hexene, driving the equilibrium entirely toward the heterodimer product according to Le Chatelier's principle.
Experimental Protocol: Cross-Metathesis Workflow
The following step-by-step methodology details the optimized reaction between 9-decenyl acetate and 5-decene. This protocol is designed as a self-validating system, utilizing continuous byproduct removal and GC-MS tracking.
Self-validating experimental workflow for the cross-metathesis of 9-decenyl acetate and 5-decene.
Step-by-Step Methodology:
Substrate Preparation: In an oven-dried Schlenk flask, combine 9-decenyl acetate (1.0 equivalent, limiting reagent) and 5-decene (3.0 equivalents).
Causality: The 3-fold excess of 5-decene statistically favors heterodimerization over the homodimerization of 9-decenyl acetate, maximizing the yield of the functionalized target.
Degassing (Self-Validating Step): Subject the mixture to three freeze-pump-thaw cycles.
Causality: Ruthenium alkylidenes are highly sensitive to oxygen. Complete degassing ensures the catalyst reaches its maximum theoretical TON.
Catalyst Addition: Under an argon atmosphere, add Hoveyda-Grubbs 2nd Generation catalyst (0.5 mol%).
Causality: HG-II is selected over 1st generation catalysts due to its superior initiation rate and robust stability when handling Type II internal olefins.
Dynamic Vacuum Application: Heat the reaction to 40°C and apply a mild dynamic vacuum (approx. 100 mbar).
Causality: This specific pressure selectively boils off the 1-hexene byproduct (bp 63°C) without evaporating the starting materials. The continuous removal of 1-hexene drives the reaction to >95% conversion.
Reaction Monitoring: Take 10 µL aliquots hourly, dilute in DCM, and analyze via GC-MS.
Causality: The disappearance of the 9-decenyl acetate peak validates that the thermodynamic driving force (vacuum) is successfully shifting the equilibrium.
Quenching & Purification: Once conversion is complete, add excess ethyl vinyl ether and stir for 30 minutes.
Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, inactive Fischer carbene, preventing any reverse metathesis during purification. Purify the crude mixture via silica gel column chromatography (Hexane/EtOAc) to isolate 9-tetradecenyl acetate.
References
Title: A General Model for Selectivity in Olefin Cross Metathesis
Source: Journal of the American Chemical Society
URL: [Link]
Title: A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction
Source: Journal of the American Chemical Society
URL: [Link]
Personal protective equipment for handling 9-Decenyl acetate
As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 9-Decenyl acetate (CAS 50816-18-7) requires more than a cursory glance at a Safety Data Sheet (SDS). Widely utilized i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 9-Decenyl acetate (CAS 50816-18-7) requires more than a cursory glance at a Safety Data Sheet (SDS). Widely utilized in pheromone synthesis and advanced fragrance formulation, this long-chain ester presents specific physicochemical behaviors that dictate our safety logistics.
This guide provides a self-validating, step-by-step operational protocol. By understanding the causality behind each safety measure, you ensure scientific integrity, personnel safety, and strict environmental compliance.
Chemical Profile & Hazard Causality
Before selecting Personal Protective Equipment (PPE), we must analyze the molecular properties driving the hazards. 9-Decenyl acetate is a combustible liquid with a high boiling point (1[1]). While its volatility at room temperature is relatively low, mechanical agitation or heating can generate mists that cause respiratory irritation and allergic skin reactions (2[2]). Furthermore, long-chain acetates are highly toxic to aquatic ecosystems, necessitating rigorous containment and disposal protocols (3[3]).
Table 1: Physicochemical & Hazard Profile of 9-Decenyl Acetate
Property / Metric
Value / Description
Operational Implication
CAS Registry Number
50816-18-7
Unique identifier for precise safety tracking and inventory management[1].
Boiling Point
246 °C
Low vapor pressure at RT; inhalation risk stems primarily from aerosolization[1].
Specific Gravity
0.88 (20 °C)
Floats on water; aqueous solutions alone are ineffective for spill cleanup[1].
Skin Sensitization
Positive Hazard
Direct contact may cause allergic contact dermatitis; strict barrier protection required[2].
Aquatic Toxicity
LC50 < 1 mg/L (Est.)
Strict prohibition against drain disposal; requires inert absorption and incineration[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE for 9-Decenyl acetate is driven by its classification as an ester and its sensitization potential.
Hand Protection: Use high-density Nitrile or Rubber gloves (4[4]).
Causality: Esters can permeate and degrade thin latex materials over time. Nitrile provides a robust, chemically resistant barrier against lipid-soluble compounds, preventing the allergic skin reactions associated with this chemical[2].
Eye Protection: Chemical safety goggles or shielded safety glasses (5[5]).
Causality: Protects against accidental micro-splashes during pipetting or transferring, which could cause severe ocular irritation.
Skin & Body: A standard laboratory coat (cotton >300 g/m² or cotton/polyester >200 g/m²) and closed-toe, chemical-resistant shoes (6[6]).
Causality: Heavy cotton provides a breathable yet highly absorbent layer that prevents the ester from rapidly reaching the skin in the event of a spill.
Respiratory Protection: Not routinely required in a well-ventilated fume hood. However, if ventilation fails or during a large spill, a NIOSH/MSHA or EN 149 approved filter respirator is mandatory[5].
Causality: Prevents inhalation of aerosolized droplets that can trigger respiratory sensitization[2].
Step-by-Step Operational Protocol: Standard Handling
To ensure a self-validating workflow, follow these sequential steps when setting up an experiment with 9-Decenyl acetate. Each step includes a verification check to maintain the integrity of the safety system.
System Verification: Verify that the laboratory fume hood is operational (check the airflow monitor). Clear the immediate workspace of incompatible materials, particularly strong oxidizing agents.
PPE Donning & Inspection: Inspect nitrile gloves for micro-tears by trapping air in the glove and squeezing before donning. Put on safety goggles and ensure your lab coat is fully buttoned[4].
Aseptic Transfer: Use glass or chemical-resistant plastic pipettes. Because the specific gravity is 0.88[1], the liquid is less dense than water; avoid vigorous mixing with aqueous solutions unless an emulsion is intended, to prevent splashing.
Decontamination: After transfer, immediately cap the primary container. Wipe down the exterior of the bottle and the work surface with a compatible solvent (e.g., ethanol), then dispose of the wipe as hazardous waste.
Doffing & Hygiene: Remove gloves by peeling them inside out to trap any residual chemical. Wash hands thoroughly with soap and water[2].
Step-by-Step Spill Response & Disposal Plan
Because 9-Decenyl acetate is dangerous to the aquatic environment[3], improper disposal can lead to severe ecological damage and regulatory violations.
Spill Response Protocol:
Isolate & Verify: Evacuate non-essential personnel from the immediate area. Verify that the fume hood or room exhaust is running at maximum capacity.
Contain (No Water): Do NOT use water, as the chemical will float and spread. Surround and cover the spill with an inert absorbent material such as sand, silica gel, or a universal chemical binder[5].
Collect: Use a non-sparking tool to scoop the saturated absorbent into a sealable, high-density polyethylene (HDPE) or glass hazardous waste container[5].
Label & Store: Seal the container tightly. Label it clearly as "Hazardous Organic Waste: 9-Decenyl Acetate / Aquatic Toxicant." Store in a cool, dark place (<15°C) until pickup[1].
Disposal Plan:
Strict Prohibition: Never flush the chemical or contaminated wash water down the sink[6].
Packaging: Do not re-use empty primary containers. Treat all empty vials and contaminated packaging as hazardous waste[3].
Final Destruction: Transfer the sealed waste containers to an approved chemical waste facility for high-temperature incineration in compliance with local and federal environmental regulations[3].
Process Visualization
The following diagram illustrates the logical flow of our spill response and disposal methodology, ensuring all personnel can rapidly visually verify the correct steps during an incident.
Workflow for 9-Decenyl acetate spill containment and environmentally compliant disposal.
References
Material Safety Data Sheet: MASSLURE AoAu V1.1 (Ecotoxicity & Disposal) . Luxembourg.co.il. 3